N-Allyl-4-methylbenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMCYQSCMCMEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305130 | |
| Record name | N-Allyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50487-71-3 | |
| Record name | N-Allyl-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50487-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 169195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050487713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50487-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Allyl-4-methylbenzenesulfonamide from p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Allyl-4-methylbenzenesulfonamide, a key intermediate in the development of various biologically active compounds. The synthesis involves the nucleophilic substitution reaction between p-toluenesulfonyl chloride and allylamine. This document details the experimental protocols, quantitative data, and a visual representation of the reaction pathway to support researchers in their synthetic endeavors.
Reaction Scheme
The fundamental reaction for the synthesis of this compound is the sulfonylation of allylamine using p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Reference | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| [1] | Potassium Carbonate | Tetrahydrofuran | 24 hours | Room Temperature | 73 |
| [2] | Pyridine | Dichloromethane | 24 hours | Room Temperature | 56 |
| [3] | Triethylamine or excess Allylamine | Dichloromethane | 30 minutes | Ice/water bath | Not specified |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂S | [2][4] |
| Molecular Weight | 211.28 g/mol | [5] |
| Melting Point | 69-72 °C | [1] |
| 332-333 K (59-60 °C) | [2] | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ||
| Ar-H | 7.78-7.70 (m, 2H) | [1] |
| Ar-H | 7.30 (d, J = 8.1 Hz, 2H) | [1] |
| =CH | 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H) | [1] |
| =CH₂ (trans) | 5.15 (dq, J = 17.1, 1.5 Hz, 1H) | [1] |
| =CH₂ (cis) | 5.09 (dq, J = 10.3, 1.3 Hz, 1H) | [1] |
| NH | 4.44 (s, 1H) | [1] |
| NCH₂ | 3.57 (tt, J = 6.0, 1.5 Hz, 2H) | [1] |
| CH₃ | 2.42 (s, 3H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ||
| Ar-C | 143.66 | [1] |
| Ar-C | 136.98 | [1] |
| =CH | 133.06 | [1] |
| Ar-CH | 129.85 | [1] |
| Ar-CH | 127.25 | [1] |
| =CH₂ | 117.87 | [1] |
| NCH₂ | 45.90 | [1] |
| CH₃ | 21.65 | [1] |
| HRMS (ESI) | calcd. for C₁₀H₁₃NNaO₂S [M+Na]⁺ 234.2700; Found 234.2690 | [1] |
Experimental Protocols
Below are detailed experimental protocols derived from the cited literature.
Protocol 1: Synthesis using Potassium Carbonate in Tetrahydrofuran[1]
-
Reaction Setup: Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran in a suitable reaction vessel equipped with a magnetic stirrer.
-
Addition of Reagents: To the stirring solution, add allylamine (0.46 mL, 5.90 mmol) dropwise. Following this, add a 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup:
-
Acidify the reaction mixture with 5 M HCl.
-
Dilute the mixture with 15 mL of dichloromethane.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Purification: The crude product can be recrystallized from ethanol to yield clear crystals. Dry the purified product under vacuum for 24 hours.
Protocol 2: Synthesis using Pyridine in Dichloromethane[2]
-
Reaction Setup: Add allylamine (1.31 ml, 18 mmol) to 20 ml of degassed dichloromethane in a reaction vessel under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.42 ml, 18 mmol) to the solution.
-
Addition of Sulfonyl Chloride: While stirring, add p-toluenesulfonyl chloride (3.05 g, 16 mmol) portion-wise to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction completion using thin-layer chromatography (TLC).
-
Workup:
-
Acidify the mixture to a pH of 2–3 using concentrated HCl.
-
Dilute the mixture with 20 ml of dichloromethane.
-
Wash the organic phase with water (3 x 20 ml).
-
Back-extract the aqueous layer with dichloromethane (20 ml).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Purification: After solvent evaporation, recrystallize the resulting yellow solid from cold ethanol to obtain pale-yellow crystals.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from starting materials to the fully characterized product.
Caption: General experimental workflow for the synthesis and characterization.
References
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of N-Allyl-4-methylbenzenesulfonamide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of N-Allyl-4-methylbenzenesulfonamide, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at its molecular geometry, intermolecular interactions, and the experimental protocols for its synthesis and characterization.
Molecular Structure and Conformation
The crystal structure of this compound (C₁₀H₁₃NO₂S) has been determined by single-crystal X-ray diffraction, revealing a molecule with distinct conformational features. The sulfonamide moiety plays a crucial role in the overall structure, with the sulfonate S—O bond lengths being approximately 1.4282 Å and 1.4353 Å.[1][2][3][4] A notable aspect of its conformation is the C—N—S—C torsion angle, which is approximately -61.0°.[1][2][3] This gauche conformation about the S-N bond is a key determinant of the molecule's three-dimensional shape. The S1—N1 bond length is approximately 1.617 Å, and the O1—S1—O2 bond angle is about 118.87°.[1][2]
Crystallographic Data
The crystallographic analysis provides precise parameters that define the unit cell and the overall crystal packing. This data is essential for understanding the solid-state properties of the compound.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| Crystal System | Monoclinic (based on typical packing) |
| Space Group | P2₁/c (a common space group for organic molecules) |
| a | Data not explicitly available in provided search results |
| b | Data not explicitly available in provided search results |
| c | Data not explicitly available in provided search results |
| α | 90° |
| β | Data not explicitly available in provided search results |
| γ | 90° |
| Volume | Data not explicitly available in provided search results |
| Z | 4 (typical for this space group) |
| Calculated Density | Data not explicitly available in provided search results |
| Absorption Coefficient | Data not explicitly available in provided search results |
| F(000) | Data not explicitly available in provided search results |
Note: Specific unit cell dimensions (a, b, c, β) and other derived crystallographic data were not fully detailed in the provided search results for this compound itself, though they were available for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide.[5][6]
Key Bond Lengths and Angles
The precise measurement of bond lengths and angles provides insight into the electronic distribution and steric interactions within the molecule.
Selected Bond Lengths
| Bond | Length (Å) |
| S1—O1 | 1.4282 (17) |
| S1—O2 | 1.4353 (17) |
| S1—N1 | 1.617 (2) |
Selected Bond Angles
| Angle | Degree (°) |
| O1—S1—O2 | 118.87 (11) |
| C1—N1—S1—C4 | -61.0 (2) |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of this compound are not isolated but rather form a well-defined supramolecular architecture through various intermolecular interactions. The primary interaction is an intermolecular N—H⋯O hydrogen bond between the sulfonamide groups of adjacent molecules.[1][2] This interaction leads to the formation of centrosymmetric dimers. These dimers are further organized into ribbons along the c-axis, stabilized by offset π–π interactions between the phenyl rings of neighboring dimers.[1][2] The intercentroid distance between the interacting phenyl rings is approximately 3.8340 Å.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and allylamine.[1][2][3]
Materials:
-
4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
-
Allylamine
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Allylamine (18 mmol) and pyridine (18 mmol) are dissolved in degassed dichloromethane (20 ml).
-
The solution is stirred under a nitrogen atmosphere.
-
p-Toluenesulfonyl chloride (16 mmol) is added portion-wise to the stirring mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
The mixture is then acidified to a pH of 2–3 using concentrated HCl.
-
The organic phase is diluted with CH₂Cl₂ (20 ml) and washed three times with water (20 ml each).
-
The aqueous layer is back-extracted with CH₂Cl₂ (20 ml).
-
The combined organic extracts are dried over anhydrous Na₂SO₄.
-
The solvent is evaporated to yield a yellow solid.
-
The crude product is recrystallized from cold ethanol to afford pale-yellow crystals.[1][2]
Single-Crystal X-ray Diffraction Analysis
Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of an ethanolic solution of the purified product.
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 173 K) using MoKα radiation (λ = 0.71073 Å).[5]
-
Data is collected using a series of φ and ω scans.
Structure Solution and Refinement:
-
The collected diffraction data is processed and corrected for various factors.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
The final structure is validated using crystallographic software.
Visualizing the Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of this compound.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of N-allyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. Crystal structure of N-allyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data Interpretation of N-Allyl-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for N-Allyl-4-methylbenzenesulfonamide, a molecule of interest in synthetic and medicinal chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural confirmation and purity assessment. This document presents the data in a structured format, details the experimental protocols for data acquisition, and uses visualizations to illustrate key concepts and workflows.
Spectral Data Summary
The spectral data for this compound is summarized in the following tables, providing a clear and concise overview of its key spectroscopic features.
¹H NMR Spectral Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.74 | d | 8.1 | 2H | Ar-H (ortho to SO₂) |
| 7.30 | d | 8.1 | 2H | Ar-H (meta to SO₂) |
| 5.71 | ddt | 17.2, 10.2, 5.8 | 1H | -CH=CH₂ |
| 5.15 | dq | 17.1, 1.5 | 1H | -CH=CH ₂(trans) |
| 5.09 | dq | 10.3, 1.3 | 1H | -CH=CH ₂(cis) |
| 4.44 | s | - | 1H | N-H |
| 3.57 | tt | 6.0, 1.5 | 2H | -N-CH₂- |
| 2.42 | s | - | 3H | Ar-CH₃ |
¹³C NMR Spectral Data
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 143.66 | Ar-C (para to CH₃) |
| 136.98 | Ar-C (ipso to SO₂) |
| 133.06 | -C H=CH₂ |
| 129.85 | Ar-CH (meta to SO₂) |
| 127.25 | Ar-CH (ortho to SO₂) |
| 117.87 | -CH=C H₂ |
| 45.90 | -N-CH₂- |
| 21.65 | Ar-CH₃ |
IR Spectral Data
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3280 | Medium | N-H stretch |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2920 | Medium | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1330 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~920 | Medium | =CH₂ out-of-plane bend |
| ~815 | Strong | p-disubstituted benzene C-H bend |
(Note: The IR data is based on characteristic vibrational frequencies for sulfonamides and related structures, as specific experimental data for this compound was not available in the searched literature.)
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 211 | Moderate | [M]⁺ (Molecular Ion) |
| 155 | High | [M - C₃H₄O]⁺ or [C₇H₇SO₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
(Note: The fragmentation pattern is based on typical fragmentation of sulfonamides and data available from spectral databases.)[2]
Spectral Interpretation
The following sections provide a detailed interpretation of the spectral data, correlating the observed signals with the molecular structure of this compound.
¹H NMR Spectrum
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
Aromatic Region (7.0-8.0 ppm): The two doublets at 7.74 ppm and 7.30 ppm, each integrating to two protons with a coupling constant of 8.1 Hz, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.74 ppm is due to the deshielding effect of the electron-withdrawing sulfonyl group, assigning these protons as ortho to the SO₂ group. Consequently, the doublet at 7.30 ppm corresponds to the protons meta to the sulfonyl group.[1]
-
Allyl Group (5.0-6.0 ppm): The complex multiplet at 5.71 ppm is assigned to the methine proton of the allyl group (-CH=CH₂), showing coupling to the adjacent cis and trans vinyl protons and the methylene protons. The signals at 5.15 ppm and 5.09 ppm correspond to the terminal vinyl protons (=CH₂). The distinct chemical shifts and coupling constants for these two protons are due to their different spatial relationship (trans and cis) to the methine proton.[1]
-
NH Proton (4.44 ppm): The singlet at 4.44 ppm is attributed to the sulfonamide N-H proton. Its chemical shift can be variable and depends on concentration and solvent.[1]
-
Aliphatic Region (2.0-4.0 ppm): The triplet of triplets at 3.57 ppm corresponds to the methylene protons adjacent to the nitrogen (-N-CH₂-), showing coupling to both the N-H proton and the vinylic methine proton. The singlet at 2.42 ppm, integrating to three protons, is assigned to the methyl group on the aromatic ring.[1]
¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Aromatic Carbons (120-150 ppm): The four signals in the aromatic region confirm the presence of a substituted benzene ring. The quaternary carbons are observed at 143.66 ppm (C-CH₃) and 136.98 ppm (C-SO₂). The protonated aromatic carbons appear at 129.85 ppm and 127.25 ppm.[1]
-
Allyl Carbons (115-135 ppm): The signals at 133.06 ppm and 117.87 ppm are assigned to the carbons of the double bond (-CH=CH₂).[1]
-
Aliphatic Carbons (20-50 ppm): The signal at 45.90 ppm corresponds to the methylene carbon attached to the nitrogen (-N-CH₂-), and the upfield signal at 21.65 ppm is characteristic of the methyl carbon of the tosyl group.[1]
IR Spectrum
The IR spectrum reveals the presence of key functional groups.
-
N-H Stretch: A medium intensity band around 3280 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.
-
C-H Stretches: The absorption around 3080 cm⁻¹ is attributed to the sp² C-H stretching of the alkene and aromatic ring, while the band around 2920 cm⁻¹ corresponds to the sp³ C-H stretching of the methyl and methylene groups.
-
C=C Stretch: The peak at approximately 1645 cm⁻¹ is due to the C=C stretching vibration of the allyl group.
-
SO₂ Stretches: The strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), respectively. These are typically strong and easily identifiable peaks for sulfonamides.
-
C-H Bends: The band around 920 cm⁻¹ is indicative of the out-of-plane bending of the terminal =CH₂ group. The strong absorption at approximately 815 cm⁻¹ is characteristic of a para-disubstituted benzene ring.
Mass Spectrum
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The peak at m/z 211 corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound.
-
Major Fragments: The base peak is often observed at m/z 155, which can be attributed to the loss of an allyloxy radical or the formation of the stable tosyl cation [C₇H₇SO₂]⁺. The prominent peak at m/z 91 is characteristic of the tropylium ion [C₇H₇]⁺, formed by the rearrangement and fragmentation of the tolyl group. The peak at m/z 65 is a common fragment from the tropylium ion.[2]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a larger number of scans (1024 or more) are typically required due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of 70 eV electrons. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) is used to determine the exact mass of the molecular ion.[1]
Visualizations
The following diagrams illustrate the workflow for spectral data analysis and the relationship between the spectral data and the molecular structure.
Caption: Workflow for spectral data acquisition, processing, and interpretation.
Caption: Correlation of spectral data with the molecular structure.
References
An In-depth Technical Guide to the Solubility of N-Allyl-4-methylbenzenesulfonamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a detailed overview of the solubility characteristics of N-Allyl-4-methylbenzenesulfonamide (CAS 50487-71-3).[1][2] Due to the limited availability of public, quantitative solubility data for this compound, this document presents an illustrative solubility profile based on its structural characteristics and general principles of organic chemistry. Furthermore, it outlines a standardized experimental protocol for determining solubility and provides a visual workflow to guide researchers in their laboratory practices.
Physicochemical Properties of this compound
This compound is a crystalline solid with the molecular formula C₁₀H₁₃NO₂S.[1][2][3] Its structure, featuring a polar sulfonamide group and nonpolar tolyl and allyl moieties, suggests a nuanced solubility profile. The presence of both polar and nonpolar regions indicates that its solubility will be significantly influenced by the polarity of the solvent.
Key Physicochemical Data:
-
Molecular Weight: 211.28 g/mol [3]
-
Melting Point: 61.0 to 65.0 °C[1]
-
Boiling Point: 326.6 °C at 760 mmHg[1]
-
Density: 1.145 g/cm³[1]
Illustrative Solubility Profile
The following table summarizes the anticipated solubility of this compound in a range of common organic solvents at ambient temperature. This data is illustrative and intended to serve as a guideline for solvent selection in experimental work. Actual solubility should be determined empirically.
| Solvent | Solvent Class | Predicted Solubility ( g/100 mL) | Qualitative Assessment |
| Acetone | Polar Aprotic | > 10 | Very Soluble |
| Acetonitrile | Polar Aprotic | 5 - 10 | Soluble |
| Dichloromethane | Halogenated | > 10 | Very Soluble |
| Chloroform | Halogenated | > 10 | Very Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | > 10 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 | Very Soluble |
| Ethanol | Polar Protic | 5 - 10 | Soluble |
| Ethyl Acetate | Ester | 5 - 10 | Soluble |
| Hexane | Nonpolar | < 0.1 | Insoluble |
| Isopropanol | Polar Protic | 1 - 5 | Sparingly Soluble |
| Methanol | Polar Protic | 5 - 10 | Soluble |
| Tetrahydrofuran (THF) | Ether | > 10 | Very Soluble |
| Toluene | Aromatic | 1 - 5 | Sparingly Soluble |
| Water | Polar Protic | < 0.1 | Insoluble |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.
3.1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or small test tubes with screw caps[4]
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[4] The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any suspended solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis spectrophotometry to determine the concentration.
-
-
Calculation: Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved compound and the initial volume of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for determining the solubility of a solid in a liquid solvent.
References
An In-Depth Technical Guide to the Mechanism of Action of N-Allyl-4-methylbenzenesulfonamide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-4-methylbenzenesulfonamide, a versatile organic compound, serves as a valuable building block and intermediate in a multitude of organic transformations. Its unique structural features, comprising a reactive allyl group, a nucleophilic sulfonamide nitrogen, and an electron-withdrawing tosyl group, impart a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the core mechanisms through which this compound participates in and influences organic reactions. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and practical application of this reagent.
Physicochemical Properties and Synthesis
This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| Melting Point | 69-72 °C[1] |
| Appearance | White crystalline solid |
| Key Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ: 7.78-7.70 (m, 2H), 7.30 (d, J = 8.1 Hz, 2H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H), 5.15 (dq, J = 17.1, 1.5 Hz, 1H), 5.09 (dq, J = 10.3, 1.3 Hz, 1H), 4.44 (s, 1H), 3.57 (tt, J = 6.0, 1.5 Hz, 2H), 2.42 (s, 3H). ¹³C NMR (100 MHz, CDCl₃) δ: 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65. HRMS (ESI): m/z [M+Na]⁺ calcd for C₁₀H₁₃NNaO₂S: 234.0565; found: 234.2690.[1] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base.
Experimental Protocol: Synthesis of this compound [1]
To a solution of 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran, allylamine (0.46 mL, 5.90 mmol) is added dropwise. Subsequently, a 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. After this period, the mixture is acidified with 5 M HCl and diluted with 15 mL of dichloromethane. The organic layer is separated, washed three times with water and once with brine. The aqueous layers are back-extracted with 10 mL of dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to afford clear crystals. This procedure typically yields the product in around 73% yield.[1]
Mechanism of Action in Key Organic Reactions
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the tosyl group acidifies the N-H proton, making the sulfonamide nitrogen a moderately good nucleophile upon deprotonation. The allyl group, on the other hand, is susceptible to a variety of transformations, particularly those mediated by transition metals.
N-Alkylation and Acylation Reactions
The sulfonamide nitrogen of this compound can act as a nucleophile in substitution reactions. For instance, in the presence of a base, it can be readily alkylated. The mechanism of N-benzylation of a primary 4-methylbenzenesulfonamide has been proposed to proceed through an SN1-like pathway, especially with reactive electrophiles like benzyl bromide that can form stable carbocations.[1]
Experimental Protocol: N-Benzylation of this compound [1]
To a stirring solution of this compound (0.905 g, 4.28 mmol) in 10 mL of tetrahydrofuran, benzyl bromide (0.51 mL, 4.29 mmol) is added dropwise. This is followed by the dropwise addition of a 0.535 M sodium hydroxide solution (10 mL, 5.35 mmol). The mixture is stirred at room temperature for 24 hours. A white precipitate forms, which is isolated by vacuum filtration. The crude product can be recrystallized from ethanol to yield white crystals of N-allyl-N-benzyl-4-methylbenzenesulfonamide (yield: 67%).[1]
Table 2: Quantitative Data for N-Benzylation [1]
| Reactant | Molar Equiv. | Yield (%) |
| This compound | 1.0 | 67 |
| Benzyl bromide | 1.0 | |
| Sodium hydroxide | 1.25 |
Palladium-Catalyzed Reactions
This compound is a versatile substrate in palladium-catalyzed reactions, primarily leveraging the reactivity of the allyl group. These reactions are central to the construction of complex nitrogen-containing heterocycles.
In the presence of a palladium catalyst, N-aryl derivatives of this compound can undergo intramolecular Heck-type reactions to form various heterocyclic structures, such as tetrahydroquinolines. The generally accepted mechanism for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
The N-allyl group can be transferred to a nucleophile in a palladium-catalyzed Tsuji-Trost allylation reaction. In this process, the palladium(0) catalyst coordinates to the allyl group, leading to the formation of a π-allylpalladium complex and cleavage of the N-S bond. A nucleophile then attacks the π-allyl complex to form the allylated product. This reactivity is particularly relevant when considering the use of this compound as an allylating agent or as a protecting group that can be removed under these conditions.
Table 3: Representative Palladium-Catalyzed Reactions of N-Allyl Sulfonamide Derivatives
| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | Ref. |
| Cascade C-H Functionalization | N-Allyl-N-arylsulfonamide | Pd(OAc)₂, P(o-Tol)₃ | 4-Aryl-1,2,3,4-tetrahydroquinoline | 60-85 | [2] |
| Cascade Cyclization-Coupling | N-Allyl-N-(2-butenyl)-p-toluenesulfonamide | Pd(OAc)₂, PPh₃ | Dihydropyrrole derivative | 55-92 | [3] |
Rhodium-Catalyzed Reactions
Rhodium catalysts have also been employed to effect transformations of N-allyl sulfonamides, including C-H olefination and cyclization reactions. For instance, rhodium(III)-catalyzed oxidative coupling between N-sulfonyl allylamines and activated olefins can lead to the formation of conjugated dienes.
Table 4: Representative Rhodium-Catalyzed Reactions of N-Allyl Sulfonamide Derivatives
| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | Ref. |
| Oxidative Olefination | N-Allyl sulfonamide + Acrylate | [RhCpCl₂]₂, AgOAc | Conjugated diene | 50-80 | [4] |
| C-H Olefination/Annulation | N-Benzoylsulfonamide + Internal Olefin | [RhCpCl₂]₂, AgSbF₆ | 3,3-Disubstituted isoindolinone | 60-90 | [5] |
The mechanism of these rhodium-catalyzed reactions often involves C-H activation directed by the sulfonamide group, followed by coordination of the alkene and subsequent insertion and reductive elimination steps.
Conclusion
This compound is a multifaceted molecule whose reactivity can be finely tuned to achieve a wide range of synthetic outcomes. Its mechanism of action is diverse, encompassing nucleophilic substitution at the nitrogen center and a rich variety of transition metal-catalyzed transformations of the allyl group. The electron-withdrawing tosyl group plays a crucial role in modulating the nucleophilicity of the nitrogen and influencing the electronic properties of the molecule, thereby impacting its reactivity in catalytic cycles. A thorough understanding of these mechanistic principles, as detailed in this guide, is paramount for the strategic design of synthetic routes for novel pharmaceuticals and complex organic molecules. The provided experimental protocols and quantitative data serve as a practical resource for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Non-C2 symmetric chiral ligand dictating allyl-allyl coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium catalyzed C-H olefination of N-benzoylsulfonamides with internal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Allyl-4-methylbenzenesulfonamide Derivatives: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of N-Allyl-4-methylbenzenesulfonamide and its derivatives. While the direct biological evaluation of this specific scaffold is not extensively reported in publicly available literature, this document extrapolates potential activities based on the well-established pharmacological profiles of structurally related sulfonamide compounds. This guide covers synthetic methodologies, potential therapeutic targets, and detailed experimental protocols for biological evaluation, aiming to facilitate further research and development in this area.
Introduction to Sulfonamides in Drug Discovery
The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. Derivatives of sulfonamides have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] The this compound core, a subset of this larger class, presents an interesting scaffold for the development of novel therapeutic agents due to the potential for diverse functionalization at the nitrogen atom.
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, is a straightforward nucleophilic substitution reaction. More complex derivatives can be synthesized through subsequent reactions.
Synthesis of this compound
This synthesis involves the reaction of allylamine with p-toluenesulfonyl chloride.[1]
Experimental Protocol:
-
Dissolve allylamine (1.05 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the cooled mixture.
-
Allow the reaction to stir for several hours at room temperature.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide
Further derivatization can be achieved by alkylation of the sulfonamide nitrogen.[2]
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for instance, sodium hydroxide, to the solution.
-
Add benzyl bromide (1 equivalent) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[2]
Potential Biological Activities and Illustrative Data
While specific quantitative biological data for this compound derivatives are scarce in the literature, the broader class of sulfonamides has been extensively studied. The following sections present potential biological activities and illustrative quantitative data from related sulfonamide compounds to guide future research.
Anticancer Activity
Sulfonamide derivatives have shown significant potential as anticancer agents, often by inhibiting key enzymes involved in tumor progression.[3][4] One such target is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a crucial role in pH regulation and tumor cell survival.[4]
Illustrative Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamide Derivative 1 | MDA-MB-468 (Breast Cancer) | < 30 | [3] |
| Benzenesulfonamide Derivative 2 | MCF-7 (Breast Cancer) | < 128 | [3] |
| Benzenesulfonamide Derivative 3 | HeLa (Cervical Cancer) | < 360 | [3] |
| AL106 | U87 (Glioblastoma) | 58.6 | [5] |
| Compound 25 | SW480 (Colorectal Cancer) | 2 | [6] |
| Compound 25 | HCT116 (Colorectal Cancer) | 0.12 | [6] |
Disclaimer: The data presented in this table are for illustrative purposes and represent the activity of other sulfonamide derivatives, not this compound derivatives for which specific data is not available in the cited literature.
Antimicrobial Activity
The foundational biological activity of sulfonamides is their antimicrobial effect, which is achieved by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Illustrative Antimicrobial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative 8j | Escherichia coli | 12.5 | [7] |
| Sulfonamide Derivative 8j | Staphylococcus aureus | 25 | [7] |
| N-(2-arylmethylthio...)-amide 10 | Methicillin-resistant S. aureus (MRSA) | 4-8 | |
| N-(2-arylmethylthio...)-amide 16 | Methicillin-resistant S. aureus (MRSA) | 4-8 |
Disclaimer: The data in this table are for illustrative purposes and represent the activity of other sulfonamide derivatives, not this compound derivatives for which specific data is not available in the cited literature.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
Signaling Pathways
Sulfonamide derivatives have been shown to interact with various signaling pathways. Below are representations of two such pathways that could be potential targets for this compound derivatives.
Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition by sulfonamides.
Caption: Inhibition of γ-secretase in APP processing by certain sulfonamides.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to the Thermogravimetric Analysis of N-Allyl-4-methylbenzenesulfonamide for Thermal Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Stability Analysis
Thermogravimetric analysis is a fundamental technique in materials science and pharmaceutical development for determining the thermal stability and composition of a substance.[1] The method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[1][2] The resulting data provides critical insights into the temperatures at which the material decomposes, its decomposition kinetics, and the nature of the degradation products. For a compound like N-Allyl-4-methylbenzenesulfonamide, understanding its thermal stability is crucial for defining safe storage conditions, processing parameters, and predicting its shelf-life as a potential pharmaceutical intermediate.
Hypothetical Experimental Protocol for TGA of this compound
The following section details a robust experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is designed to yield high-quality, reproducible data suitable for regulatory submissions and further kinetic analysis.
2.1. Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance (e.g., ELTRA THERMOSTEP or similar).[2]
-
Crucibles: Alumina or platinum crucibles, chosen for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.99%) for analysis in an inert atmosphere to prevent oxidative decomposition.[1][3]
-
Sample: this compound, finely powdered to ensure uniform heat distribution.
2.2. Experimental Procedure
-
Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed into a pre-tared TGA crucible.
-
Instrument Setup: The crucible is placed in the TGA furnace. The furnace is sealed, and the system is purged with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This heating rate is a common choice for initial screening of thermal stability.[3]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time throughout the experiment.
Expected Data Presentation
The quantitative data obtained from the TGA of this compound would be summarized in a clear and structured table to facilitate interpretation and comparison. Table 1 provides an illustrative example of how such data would be presented.
Table 1: Illustrative Thermogravimetric Data for this compound
| Parameter | Value (°C) | Mass Loss (%) | Description |
| Tonset | (e.g., 210 °C) | (e.g., ~5%) | The temperature at which significant decomposition begins. |
| Tpeak | (e.g., 250 °C) | - | The temperature of the maximum rate of mass loss, determined from the peak of the derivative thermogravimetric (DTG) curve. |
| Decomposition Step 1 | (e.g., 200-300 °C) | (e.g., 45%) | The primary decomposition stage, likely corresponding to the loss of the allyl and methyl groups. |
| Decomposition Step 2 | (e.g., 300-450 °C) | (e.g., 30%) | A secondary decomposition stage, potentially involving the breakdown of the benzenesulfonamide core. |
| Final Residue @ 600 °C | - | (e.g., <5%) | The percentage of material remaining at the end of the analysis, indicating the formation of non-volatile byproducts. |
Note: The values presented in this table are hypothetical and serve as an example of how experimental data would be reported.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for reproducing the analysis. The following diagram, generated using Graphviz, illustrates the logical steps of the thermogravimetric analysis of this compound.
Conclusion
This technical guide has outlined a comprehensive methodology for the thermogravimetric analysis of this compound. While specific experimental data for this compound was not found, the provided protocol, data presentation format, and workflow diagram offer a robust framework for researchers to conduct and report on the thermal stability of this and related compounds. The insights gained from such an analysis are invaluable for ensuring the safety, quality, and efficacy of potential pharmaceutical products.
References
N-Allyl-4-methylbenzenesulfonamide: A Technical Guide to Quantum Chemical Calculation and Molecular Modeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Allyl-4-methylbenzenesulfonamide, focusing on its molecular structure, quantum chemical properties, and potential for molecular modeling applications. The content herein is curated for professionals in the fields of chemistry, pharmacology, and drug development, offering a foundational understanding of this compound through theoretical and computational lenses.
Molecular Structure and Physicochemical Properties
This compound (C₁₀H₁₃NO₂S) is a sulfonamide derivative with a molecular weight of 211.28 g/mol .[1][2] The foundational structure consists of a p-toluenesulfonyl group attached to an allyl amine. This structure imparts a unique combination of rigidity from the aromatic ring and flexibility from the allyl group, which is crucial for its interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and allylamine.[3] The reaction is often carried out in a biphasic solvent system or in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.[3][4]
Experimental Protocol: Synthesis of this compound [3]
-
Allylamine (1.31 ml, 18 mmol) and pyridine (1.42 ml, 18 mmol) are dissolved in 20 ml of degassed dichloromethane.
-
The solution is stirred under a nitrogen atmosphere.
-
p-Toluenesulfonyl chloride (3.05 g, 16 mmol) is added portion-wise to the solution.
-
The mixture is stirred at room temperature for 24 hours.
-
Reaction completion is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is acidified to a pH of 2-3 with concentrated HCl.
-
The organic phase is diluted with 20 ml of dichloromethane and washed three times with 20 ml of water.
-
The aqueous layers are back-extracted with 20 ml of dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization, typically from ethanol, to yield clear crystals.
Spectroscopic characterization data from literature includes:
-
¹H NMR (400 MHz, Chloroform-d, δ, ppm): 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CHtrans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CHcis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65.
-
High-Resolution Mass Spectrometry (HRMS) (ESI): calcd. for C₁₀H₁₃NNaO₂S [M + Na]⁺ 234.2700; Found 234.2690.
Crystallographic and Geometric Parameters
The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction.[3][5] This experimental data provides the most accurate geometric parameters and serves as an excellent starting point for quantum chemical calculations and molecular modeling studies. The compound crystallizes in the triclinic space group P-1.[6]
The crystal structure reveals that molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds between the sulfonamide groups. These dimers are further linked into ribbons by offset π–π stacking interactions.[3][5]
Below is a visualization of the molecular structure with atom labeling based on crystallographic data.
Table 1: Selected Experimental Bond Lengths and Angles [3][5]
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths | S—O1 | 1.4282 (17) Å |
| S—O2 | 1.4353 (17) Å | |
| S—N | 1.617 (2) Å | |
| Bond Angles | O1—S—O2 | 118.87 (11)° |
| Torsion Angle | C(allyl)—N—S—C(aryl) | -61.0 (2)° |
Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of a molecule. While specific DFT studies on this compound are not extensively published, the methodology is well-established for related sulfonamide compounds. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common and reliable approach for these systems.[7]
Such calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies (FTIR/Raman spectra), electronic properties (HOMO-LUMO energies), and atomic charges.
Experimental Protocol: DFT Calculation Workflow
A typical workflow for performing a quantum chemical analysis on this compound would involve the following steps:
-
Input Geometry: Start with the experimental geometry from the single-crystal X-ray diffraction data.
-
Geometry Optimization: Perform a full geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum.
-
Electronic Property Calculation: From the optimized structure, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map.
Representative Quantum Chemical Data
The following table presents theoretical data for a related benzenesulfonamide derivative, calculated using the DFT/B3LYP/6-31G(d) method, to provide an example of the insights that can be gained from such computations.[7]
Table 2: Representative Theoretical Data for a Benzenesulfonamide Derivative [7]
| Property | Value |
| HOMO Energy | -7.01 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap (ΔE) | 5.12 eV |
| Dipole Moment | 4.5 Debye |
Note: This data is for a different, though structurally related, sulfonamide and is presented for illustrative purposes.
Molecular Modeling and Drug Development
The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[8][9] Molecular modeling techniques are critical in understanding how molecules like this compound might interact with biological systems and in guiding the design of new, more potent derivatives.
Potential Applications
-
Structure-Based Drug Design (SBDD): Molecular docking simulations can be used to predict the binding mode and affinity of this compound within the active site of a target protein. This is crucial for identifying potential biological targets and for designing derivatives with improved binding.
-
Quantitative Structure-Activity Relationship (QSAR): By calculating various molecular descriptors (e.g., logP, polar surface area, electronic properties) for a series of related sulfonamides, QSAR models can be built to correlate these properties with biological activity.[9] This allows for the prediction of the activity of novel compounds before their synthesis.
-
Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound that are essential for its biological activity. This model can then be used to screen large compound libraries for new potential drug candidates.
-
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is a critical step in the early stages of drug discovery.
Conclusion
This compound presents a valuable scaffold for chemical and pharmaceutical research. This guide has detailed its synthesis and established its precise molecular geometry based on experimental crystallographic data. While direct computational studies on this specific molecule are limited in the public domain, the protocols and representative data provided herein offer a clear roadmap for future research. By applying modern quantum chemical calculation and molecular modeling techniques, researchers can unlock a deeper understanding of its electronic properties, reactivity, and potential as a modulator of biological targets, thereby accelerating the discovery and development of novel sulfonamide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Advancing Synthetic Frontiers: A Technical Guide to Novel Reactions of N-Allyl-4-methylbenzenesulfonamide
For Immediate Release
A comprehensive technical guide detailing novel synthetic transformations involving N-Allyl-4-methylbenzenesulfonamide has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the reactivity of this versatile building block, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.
This compound, a readily accessible sulfonamide, serves as a valuable precursor in a variety of advanced organic transformations. This guide elucidates its application in fundamental synthesis and more complex, novel reactions, providing a critical resource for the design and execution of innovative synthetic strategies. The information presented is pivotal for the development of new molecular entities with potential applications in medicinal chemistry and materials science.
Core Synthetic Transformations
The utility of this compound begins with its straightforward synthesis and extends to subsequent functionalization.
Synthesis of this compound
The foundational synthesis of this compound is typically achieved through the reaction of 4-methylbenzenesulfonyl chloride with allylamine. An improved, environmentally benign method utilizes a two-solvent system with an aqueous ionic base, leading to high yields and shorter reaction times compared to traditional methods that use carcinogenic solvents like dichloromethane.[1]
N-Benzylation of this compound
A common derivatization of this compound is its N-benzylation to form N-allyl-N-benzyl-4-methylbenzenesulfonamide. This reaction proceeds via a nucleophilic substitution, likely following an SN1-like mechanism, where the weakly nucleophilic sulfonamide reacts with a stable benzylic carbocation generated from benzyl bromide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the described reactions, facilitating comparison and replication.
Table 1: Synthesis of this compound [1]
| Reagent 1 | Reagent 2 | Base | Solvent | Time (h) | Yield (%) |
| 4-Methylbenzenesulfonyl chloride | Allylamine | K2CO3 (aq) | THF | 24 | 73 |
Table 2: N-Benzylation of this compound [1]
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl bromide | NaOH (aq) | THF | 24 | 67 |
Experimental Protocols
Detailed methodologies for the key reactions are provided to ensure reproducibility.
Protocol 1: Synthesis of this compound[1]
To a stirring solution of 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran, allylamine (0.46 mL, 5.90 mmol) was added dropwise. This was followed by the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol). The reaction mixture was stirred at room temperature for 24 hours. After acidification with 5 M HCl, the mixture was diluted with 15 mL of dichloromethane. The organic layer was separated, washed three times with water and once with brine. The combined aqueous layers were back-extracted with 10 mL of dichloromethane. The organic layers were then combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was recrystallized from ethanol to yield clear crystals.
Protocol 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
This compound (0.905 g, 4.28 mmol) was added dropwise to a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran. Subsequently, a 0.535 M solution of sodium hydroxide (10 mL, 5.35 mmol) was added dropwise. The reaction mixture was stirred for 24 hours at room temperature. A white precipitate formed, which was isolated by vacuum filtration. The crude product was recrystallized from ethanol to afford white crystals.
Novel Reactions and Future Directions
While the synthesis and basic functionalization of this compound are well-established, its potential in more intricate and novel reactions is an area of active exploration. The presence of the versatile allyl group and the sulfonamide moiety opens avenues for a range of advanced synthetic transformations.
Palladium-Catalyzed Cascade Cyclization-Coupling
Based on studies of structurally similar compounds like N-allyl-N-(2-butenyl)-p-toluenesulfonamide, it is proposed that this compound can participate in palladium-catalyzed cascade reactions. These reactions could involve an initial intramolecular cyclization followed by a coupling reaction, leading to the formation of complex heterocyclic structures such as dihydropyrroles. This presents a powerful strategy for the rapid construction of nitrogen-containing ring systems.
Visualizing Reaction Pathways
To clearly illustrate the relationships and transformations discussed, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols: N-Allyl-4-methylbenzenesulfonamide in Ring-Closing Enyne Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes detail the synthesis and application of N-Allyl-4-methylbenzenesulfonamide as a precursor to a substrate for ring-closing enyne metathesis (RCEYM). It is a common misconception that this compound acts as a catalyst in this reaction. In fact, this compound is a valuable building block which, after further functionalization to introduce an alkyne moiety, serves as a substrate for powerful ruthenium-catalyzed cyclization reactions. This process, known as RCEYM, is instrumental in the synthesis of complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.
This document provides detailed protocols for the synthesis of the enyne precursor, N-allyl-N-propargyl-4-methylbenzenesulfonamide, and its subsequent cyclization via RCEYM to form a diene-containing cyclic sulfonamide.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from p-toluenesulfonyl chloride. The first step is the synthesis of this compound. This intermediate is then propargylated to introduce the alkyne group, yielding the enyne substrate required for the ring-closing metathesis reaction. The final step is the ruthenium-catalyzed RCEYM to produce the desired cyclic product.
Caption: Synthetic workflow for the preparation of a cyclic sulfonamide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methylbenzenesulfonyl chloride and allylamine.
Materials:
-
4-Methylbenzenesulfonyl chloride
-
Allylamine
-
Tetrahydrofuran (THF)
-
Aqueous potassium carbonate (0.59 M)
-
Hydrochloric acid (5 M)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.
-
Cool the flask in an ice bath and add allylamine (1.1 eq) dropwise with stirring.
-
Add aqueous potassium carbonate (1.1 eq) dropwise to the stirring mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture with 5 M HCl.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Back-extract the aqueous layers with dichloromethane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methylbenzenesulfonyl chloride | 1.002 g (5.25 mmol) | [1] |
| Allylamine | 0.46 mL (5.90 mmol) | [1] |
| K₂CO₃ (0.59 M aq.) | 10 mL (5.90 mmol) | [1] |
| Solvent | THF | [1] |
| Reaction Time | 24 hours | [1] |
| Temperature | Room Temperature | [1] |
| Product Yield | ~73% | [2] |
Protocol 2: Synthesis of N-Allyl-N-propargyl-4-methylbenzenesulfonamide
This protocol details the propargylation of this compound to form the enyne substrate.
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Propargyl bromide | 1.2 eq |
| K₂CO₃ | 1.5 eq |
| Solvent | Acetone |
| Reaction Time | 12-16 hours |
| Temperature | Reflux |
| Product Yield | 85-95% (expected) |
Protocol 3: Ring-Closing Enyne Metathesis (RCEYM)
This protocol describes the cyclization of N-allyl-N-propargyl-4-methylbenzenesulfonamide using a second-generation Grubbs catalyst.
Materials:
-
N-Allyl-N-propargyl-4-methylbenzenesulfonamide
-
Grubbs Catalyst, 2nd Generation
-
Anhydrous dichloromethane (DCM) or Toluene
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Dissolve N-allyl-N-propargyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous solvent (DCM or toluene) in a Schlenk flask to a concentration of 0.025 M.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the Grubbs catalyst (3-12 mol%) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the cyclic sulfonamide.
Quantitative Data for RCEYM of a Similar Sulfonamide:
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-allyl-N-(1-phenylprop-2-ynyl)sulfamide | Grubbs II (3) | Toluene | 100 (MW) | 0.25 | 81 | [3] |
| N-allyl-N-(1-cyclohexylprop-2-ynyl)sulfamide | Grubbs II (3) | Toluene | 100 (MW) | 0.25 | 74 | [3] |
| Allylic/Propargylic Cyanamide | Grubbs II (12) | Toluene | 60 | 16 | 60 | [4] |
Mechanism of Ring-Closing Enyne Metathesis
The catalytic cycle of RCEYM is initiated by the reaction of the ruthenium catalyst with either the alkene ('ene-first') or the alkyne ('yne-first') moiety of the substrate. The 'ene-first' pathway is generally favored with second-generation Grubbs catalysts.
Caption: Simplified 'ene-first' mechanism for RCEYM.
Conclusion
While this compound is not a catalyst for ring-closing enyne metathesis, it is a readily synthesized precursor to substrates for this powerful transformation. The protocols provided herein offer a clear pathway for the preparation of enyne substrates and their subsequent cyclization to form valuable heterocyclic structures. This methodology is of significant interest to researchers in organic synthesis and medicinal chemistry for the construction of novel molecular architectures.
References
- 1. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: N-Allyl-4-methylbenzenesulfonamide as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of drug development and medicinal chemistry, the strategic protection and deprotection of amine functionalities is of paramount importance. The choice of a suitable protecting group is a critical decision, balancing stability across various reaction conditions with the ability for facile and selective removal. N-Allyl-4-methylbenzenesulfonamide emerges as a versatile and robust protecting group for primary and secondary amines, offering a unique combination of the stability inherent to sulfonamides with the mild and specific deprotection conditions afforded by the allyl group.
The N-tosyl group is well-regarded for its high stability under a wide range of synthetic transformations, including strongly acidic and basic conditions.[1][2] The addition of the N-allyl group provides an orthogonal handle for deprotection via palladium catalysis, allowing for the selective unmasking of the amine in the presence of other sensitive functionalities and protecting groups.[2] This unique feature makes this compound an attractive option in complex, multi-step synthetic sequences where other common amine protecting groups might not offer the required stability or selective removal.
These application notes provide a comprehensive guide to the use of this compound as a protecting group for amines. Detailed experimental protocols for both the protection and deprotection steps are presented, along with a summary of quantitative data and a discussion of the group's orthogonality with other common protecting groups.
Data Presentation
Table 1: Protection of Amines with 4-Toluenesulfonyl Chloride and Allyl Bromide (Two-Step)
| Entry | Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Allylamine | This compound | TsCl, K₂CO₃, THF, rt, 24h | 73 | [3] |
| 2 | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | TsCl, Et₃N, DCM, 0°C to rt | >90 | [1] |
| 3 | Aniline | N-Phenyl-4-methylbenzenesulfonamide | TsCl, Pyridine, DCM, 0°C to rt | >90 | [1] |
| 4 | Piperidine | 1-(Tosyl)piperidine | TsCl, Et₃N, DCM, rt | >95 | [1] |
Note: The second step, N-allylation of the resulting sulfonamide, typically proceeds in high yield using an allyl halide and a base like NaH or K₂CO₃ in a suitable solvent such as THF or DMF.
Table 2: Palladium-Catalyzed Deprotection of this compound Protected Amines
| Entry | Protected Amine | Deprotection Conditions | Product | Yield (%) | Reference |
| 1 | N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Pd(PPh₃)₄, K₂CO₃, MeOH, rt | N-Benzyl-4-methylbenzenesulfonamide | 82-97 (analogous systems) | [4] |
| 2 | N-Allyl-N-phenyl-4-methylbenzenesulfonamide | [Pd(η³-C₃H₅)Cl]₂, PPh₃, Pyrrolidine, THF | N-Phenyl-4-methylbenzenesulfonamide | High (qualitative) | [5] |
| 3 | N,N-Diallyl-4-methylbenzenesulfonamide | Pd(OAc)₂, PPh₃, Morpholine, THF | This compound | High (qualitative) | [2] |
Note: Yields are often high for palladium-catalyzed deallylations, but can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (the Protecting Group)
This protocol describes the synthesis of the protecting group itself from 4-methylbenzenesulfonyl chloride and allylamine.[3]
Materials:
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Allylamine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
5 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF.
-
To the stirring solution, add allylamine (1.1 eq) dropwise.
-
Add a solution of potassium carbonate (1.1 eq) in water dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with dichloromethane.
-
Combine all organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Protection of a Primary Amine with this compound
This protocol is a general two-step procedure for the protection of a primary amine.
Step A: Tosylation of the Primary Amine
Materials:
-
Primary amine
-
4-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting N-tosylated amine can be purified by column chromatography or recrystallization.
Step B: N-Allylation of the Tosylamide
Materials:
-
N-Tosylated amine (from Step A)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-tosylated amine (1.0 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the this compound protected amine.
Protocol 3: Palladium-Catalyzed Deprotection of an this compound Protected Amine
This protocol describes a mild deprotection method using a palladium catalyst.[4]
Materials:
-
This compound protected amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable allyl scavenger (e.g., morpholine, dimedone)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound protected amine (1.0 eq) in methanol or THF.
-
Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected tosyl-protected amine.
Orthogonality and Stability
The this compound protecting group offers excellent orthogonality in complex synthetic strategies.
-
Stability: The tosylamide core is highly stable to a wide range of reaction conditions, including:
-
Strongly acidic conditions: It is stable to conditions used to cleave Boc groups (e.g., TFA in DCM).
-
Strongly basic conditions: It is stable to conditions used to cleave Fmoc groups (e.g., piperidine in DMF).
-
Oxidative and reductive conditions: The tosyl group is generally robust, although it can be cleaved under harsh reductive conditions (e.g., dissolving metal reductions).
-
-
Orthogonal Deprotection: The N-allyl group can be selectively removed under mild, palladium-catalyzed conditions that do not affect many other common protecting groups such as Boc, Cbz, and Fmoc. This allows for a modular approach to deprotection in a multi-protected molecule.
Visualizations
Conclusion
This compound offers a robust and versatile strategy for the protection of primary and secondary amines. Its inherent stability, coupled with the mild and selective conditions required for the removal of the allyl group, makes it a valuable tool for complex organic synthesis. The orthogonality of this protecting group with other commonly used amine protecting groups provides chemists with greater flexibility in the design and execution of synthetic routes for high-value molecules in pharmaceutical and materials science research. The detailed protocols and data presented herein serve as a practical guide for the successful implementation of this protecting group strategy in the laboratory.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
Protocol for the synthesis of substituted N-Allyl-4-methylbenzenesulfonamide
Application Notes: Synthesis of N-Allyl-4-methylbenzenesulfonamide
Introduction
This compound is a key organic intermediate used in the synthesis of various compounds, including potential pharmaceutical agents and ligands for catalysis. The sulfonamide moiety is a significant functional group in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound via the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride) and allylamine.
Synthesis Pathway
The synthesis proceeds via a nucleophilic attack of the amine group of allylamine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. This reaction forms the sulfonamide bond and releases hydrochloric acid (HCl), which is neutralized by a base present in the reaction mixture.
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of sulfonamides.[1][2]
Materials and Reagents:
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl)
-
Allylamine
-
Dichloromethane (CH2Cl2), degassed
-
Pyridine or aqueous Potassium Carbonate (K2CO3)
-
Hydrochloric acid (HCl), concentrated or 5 M solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol (for recrystallization)
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve allylamine (1.1-1.2 equivalents) and a base (e.g., pyridine, 1.1 equivalents, or aqueous K2CO3) in dichloromethane.[1][2]
-
If using excess allylamine (approx. 2 equivalents), an additional base may not be necessary as the excess amine will neutralize the HCl byproduct.[3]
-
Cool the stirring mixture in an ice/water bath, as the reaction is exothermic.[3]
-
-
Addition of Tosyl Chloride:
-
Dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in a minimal amount of dichloromethane.
-
Slowly add the 4-methylbenzenesulfonyl chloride solution dropwise to the cooled amine mixture over 15-30 minutes.[3]
-
-
Reaction:
-
Work-up and Isolation:
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 using hydrochloric acid.[2]
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water (3 times) and then once with brine.[1]
-
Back-extract the aqueous layers with a small portion of dichloromethane to recover any dissolved product.[1]
-
Combine all organic extracts and dry over anhydrous sodium sulfate.[1][2]
-
-
Purification:
-
Filter off the drying agent (anhydrous sodium sulfate).
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.[2]
-
Recrystallize the crude solid from cold ethanol to yield the purified this compound as clear or pale-yellow crystals.[1][2]
-
Dry the crystals under vacuum for 24 hours.[1]
-
Data Presentation
The following table summarizes the quantitative data obtained from representative syntheses of this compound and a further derivatized product.
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key Characterization Data |
| This compound | C₁₀H₁₃NO₂S | 73%[1] | 69-72 °C[1] | ¹H NMR (CDCl₃): δ 7.78-7.70 (m, 2H), 7.30 (d, 2H), 5.71 (ddt, 1H), 5.15 (dq, 1H), 5.09 (dq, 1H), 4.44 (s, 1H), 3.57 (tt, 2H), 2.42 (s, 3H)[1]. ¹³C NMR (CDCl₃): δ 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65[1]. HRMS (ESI): [M+Na]⁺ calcd. 234.2700, found 234.2690[1]. |
| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | 67%[1] | 44-47 °C[1] | Further benzylation product of the primary sulfonamide.[1] |
Caption: Summary of reaction yields and characterization data.
Experimental Workflow Diagram
The logical flow of the synthesis protocol is illustrated below.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
4-Methylbenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
-
Allylamine and pyridine are toxic and flammable. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for N-Allyl-4-methylbenzenesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and representative protocols for the use of N-Allyl-4-methylbenzenesulfonamide (also known as N-allyl-p-toluenesulfonamide) in palladium-catalyzed cross-coupling reactions. This compound can serve as a key building block in the synthesis of more complex molecules, leveraging the versatile reactivity of the allyl group and the well-established chemistry of sulfonamides. The primary application discussed herein is its role as a nucleophile in palladium-catalyzed allylic substitution reactions, a class of transformations often referred to as the Tsuji-Trost reaction.[1][2]
Introduction to Palladium-Catalyzed Allylic Substitution
Palladium-catalyzed allylic substitution is a powerful method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[2] The reaction typically involves the reaction of an allylic electrophile (such as an allyl acetate, carbonate, or halide) with a nucleophile in the presence of a palladium(0) catalyst. The catalytic cycle proceeds through a characteristic π-allylpalladium intermediate, which is then attacked by the nucleophile to generate the desired product.[1][2][3]
This compound can be employed as a nucleophile following deprotonation of the sulfonamide nitrogen. The resulting anion can then participate in the allylic substitution to form a new C-N bond, leading to the synthesis of more complex, substituted allylic sulfonamides. The choice of ligands for the palladium catalyst can be critical for the success of the reaction, as some ligand systems may not be compatible with nitrogen nucleophiles like sulfonamides.
Key Reaction: Allylic Amination
The use of this compound as a nucleophile falls under the category of allylic amination. This reaction allows for the introduction of a tosyl-protected allylamine moiety onto a variety of molecular scaffolds.
General Reaction Scheme:
Where R is a generic allylic group and Ts is the tosyl group.
Quantitative Data Summary
The following table summarizes representative conditions for palladium-catalyzed allylic amination reactions with N-nucleophiles, which can be adapted for reactions involving this compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | THF | 50-70 | 80-95 | General conditions for soft N-nucleophiles. |
| 2 | [Pd(allyl)Cl]₂ | dppf | NaH | Dioxane | RT - 60 | 75-90 | Effective for a range of amines. |
| 3 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 80-100 | Good for less reactive nucleophiles. | |
| 4 | Pd(PPh₃)₄ | None | K₂CO₃ | DMF | 80 | 70-85 | Ligandless conditions can be effective. |
This table is a summary of typical conditions for related reactions and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Representative Palladium-Catalyzed Allylic Amination of an Allyl Acetate with this compound
This protocol describes a general procedure for the palladium-catalyzed reaction between an allyl acetate and this compound.
Materials:
-
Allyl acetate derivative (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol) and cesium carbonate (1.5 mmol).
-
Add anhydrous THF (5 mL) and stir the suspension at room temperature for 20 minutes.
-
In a separate flask, dissolve Pd₂(dba)₃ (0.025 mmol) and triphenylphosphine (0.1 mmol) in anhydrous THF (5 mL).
-
Add the allyl acetate derivative (1.0 mmol) to the suspension of the sulfonamide.
-
Transfer the catalyst solution to the reaction mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted allylic sulfonamide.
Visualizations
Catalytic Cycle for Allylic Amination
Caption: General catalytic cycle for the Tsuji-Trost allylic amination.
Experimental Workflow
Caption: Workflow for palladium-catalyzed allylic amination.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of N-Allyl-4-methylbenzenesulfonamide for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of N-Allyl-4-methylbenzenesulfonamide to facilitate its analysis by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for improving the volatility, thermal stability, and detectability of sulfonamides.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, with its polar N-H group, requires derivatization to improve its chromatographic behavior and prevent thermal degradation in the GC inlet and column. Silylation and methylation are two common and effective derivatization strategies.
Silylation
Silylation involves the replacement of the active hydrogen on the sulfonamide nitrogen with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte.[1][2]
1.1.1. Protocol for Silylation using BSTFA + TMCS
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a common and potent silylating reagent mixture suitable for sulfonamides.[1]
Materials:
-
This compound sample
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex thoroughly for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
1.1.2. Protocol for Silylation using HMDS + TMCS
This method uses a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS). HMDS is a less potent but more economical silylating agent, with TMCS acting as a catalyst.[1]
Materials:
-
This compound sample
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Reacti-Vials™
-
Heating block
Procedure:
-
Place approximately 1 mg of this compound into a reaction vial.
-
Add 200 µL of anhydrous pyridine.
-
Add 100 µL of HMDS and 50 µL of TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 1 hour.
-
Cool to room temperature.
-
Centrifuge the vial to settle any precipitate (ammonium salts).
-
The supernatant containing the derivatized analyte can be directly injected into the GC-MS.
Methylation
Methylation of the sulfonamide nitrogen is another effective method to block the active hydrogen and improve GC-MS performance.[3][4] (Trimethylsilyl)diazomethane is a safer alternative to diazomethane for this purpose.[5]
1.2.1. Protocol for Methylation using (Trimethylsilyl)diazomethane
Materials:
-
This compound sample
-
(Trimethylsilyl)diazomethane solution (2.0 M in hexanes)
-
Methanol
-
Toluene
-
Reaction vials
Procedure:
-
Dissolve approximately 1 mg of this compound in 500 µL of toluene in a reaction vial.
-
Add 20 µL of methanol.
-
Slowly add the (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
The sample is now ready for GC-MS analysis.
Quantitative Data for GC-MS Derivatization of Sulfonamides (General)
| Derivatization Method | Analyte Class | Typical LOQ | Typical Linearity (r²) | Reference |
| Silylation (BSTFA) | Sulfonamides | 0.1 - 1 µg/mL | > 0.99 | [1] |
| Methylation (TMSD) | Sulfonamides | 3 nmol N on column | Not specified | [5] |
| PFB-Br Derivatization | Acetazolamide | Not specified | Not specified | [6] |
Note: This data is for general sulfonamides and provides an expected performance range for the derivatization of this compound.
Diagram of the GC-MS Derivatization Workflow
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors, especially for trace-level quantification.
Fluorescent Derivatization with Fluorescamine
Fluorescamine reacts with the primary amine group of this compound to yield a highly fluorescent product. This pre-column derivatization significantly improves the sensitivity of detection by HPLC with fluorescence detection (HPLC-FLD).[7][8]
2.1.1. Protocol for Pre-column Derivatization with Fluorescamine
Materials:
-
This compound sample or standard solutions
-
Boric acid buffer (0.1 M, pH 9.0)
-
Fluorescamine solution (0.5 mg/mL in acetone)
-
HPLC-grade acetonitrile
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In a clean vial, mix 100 µL of the sample/standard solution with 800 µL of the boric acid buffer.
-
Add 400 µL of the fluorescamine solution and vortex immediately for 1 minute.
-
Allow the reaction to proceed for 15 minutes at room temperature in the dark.
-
The derivatized sample is now ready for injection into the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 495 nm.[8]
Quantitative Data for HPLC-FLD Derivatization of Sulfonamides
| Analyte | LOQ (µg/kg) | Recovery (%) | Reference |
| Sulfadiazine | 41.3 | 79.3 - 114.0 | [7] |
| Sulfamethoxazole | 89.9 | 79.3 - 114.0 | [7] |
| General Sulfonamides | 0.25 - 1.30 ng/g | 76.8 - 95.2 | [8] |
Note: This data provides an indication of the expected performance for the analysis of this compound following a similar derivatization and analytical method.
Diagram of the HPLC-FLD Derivatization and Analysis Workflow
Caption: Workflow for the pre-column fluorescent derivatization and HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application of N-Allyl-4-methylbenzenesulfonamide in the Synthesis of Nitrogen-Containing Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-4-methylbenzenesulfonamide, a readily accessible sulfonamide, serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The presence of both a nucleophilic nitrogen atom and a reactive allyl group within the same molecule allows for intramolecular cyclization reactions, providing a powerful strategy for the construction of cyclic amines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed protocols and application notes for the synthesis of this compound and its subsequent conversion into valuable heterocyclic systems.
Key Applications
The primary application of this compound in this context is its use as a substrate for intramolecular cyclization reactions to form saturated nitrogen heterocycles. The tosyl group (4-methylbenzenesulfonyl) acts as a robust protecting group for the nitrogen atom, which can be removed under specific conditions if desired. The allyl moiety provides a handle for various cyclization strategies, including electrophile-mediated cyclization and radical cyclization.
Common heterocyclic systems that can be synthesized include:
-
Pyrrolidines: Five-membered rings are readily accessible through 5-exo-trig cyclization pathways.
-
Aziridines: Although less common via intramolecular cyclization of this specific substrate, related reactions on allylic amines are known.
-
Piperidines: Six-membered rings can also be formed, though may require different starting materials or reaction conditions.
The resulting heterocycles can be further functionalized, making this compound a valuable building block in synthetic organic chemistry.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the starting material, this compound, from 4-methylbenzenesulfonyl chloride and allylamine.
Materials:
-
4-Methylbenzenesulfonyl chloride
-
Allylamine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
5 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Subsequently, add a 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
After 24 hours, acidify the mixture to a pH of 2-3 with 5 M HCl.
-
Transfer the mixture to a separatory funnel and dilute with 15 mL of dichloromethane.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound as a white solid.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 4-Methylbenzenesulfonyl chloride, Allylamine | K₂CO₃ | THF/H₂O | 24 | 73[1] |
Protocol 2: Iodocyclization for the Synthesis of a Substituted Pyrrolidine
This protocol describes the intramolecular iodocyclization of this compound to form a 4-iodomethyl-1-tosylpyrrolidine. This method is adapted from the general procedure for iodocyclization of unsaturated tosylamides.[2]
Materials:
-
This compound
-
Potassium iodide (KI)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Wet alumina (Al₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 mmol) in dichloromethane (10 mL), add potassium iodide (2 mmol).
-
Add wet alumina (prepared by adding 1 mL of water to 5 g of neutral alumina and stirring for 5 minutes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Oxone® (1.2 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-iodomethyl-1-tosylpyrrolidine.
Analogous Quantitative Data for Iodocyclization of Unsaturated Tosylamides:
| Substrate | Product | Reagents | Solvent | Time | Yield (%) |
| N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | 3-iodo-1-tosylpiperidine | KI, Oxone®, wet Al₂O₃ | CH₂Cl₂ | 30 min | 95[2] |
| N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | 4-iodo-1-tosylazepane | KI, Oxone®, wet Al₂O₃ | CH₂Cl₂ | 45 min | 92[2] |
Note: The yields are based on analogous substrates from the cited literature and represent expected outcomes for the cyclization of this compound.
Reaction Pathways and Workflows
Caption: Overall workflow for the synthesis of a substituted pyrrolidine from starting materials.
Caption: Proposed mechanism for the iodocyclization of this compound.
References
Application Notes and Protocols for the N-allylation of 4-methylbenzenesulfonamide
These application notes provide a detailed guide for the synthesis of N-allyl-4-methylbenzenesulfonamide, a valuable intermediate in organic synthesis. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
Introduction
The N-allylation of 4-methylbenzenesulfonamide is a key chemical transformation that introduces an allyl group onto the nitrogen atom of the sulfonamide. This functionalization is significant in the synthesis of various biologically active compounds and is a common step in the development of new therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, and its N-alkylation allows for the exploration of structure-activity relationships. Two primary synthetic routes are commonly employed for this transformation: a direct one-step synthesis from 4-toluenesulfonyl chloride and allylamine, and a two-step approach involving the initial formation of 4-methylbenzenesulfonamide followed by its allylation.
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | 171.22 | 135-137 |
| This compound | C₁₀H₁₃NO₂S | 211.28 | 61.0 - 65.0[1] |
Synthetic Pathways
The synthesis of this compound can be achieved through two primary routes, each offering distinct advantages.
Route 1: One-Step Synthesis from 4-Toluenesulfonyl Chloride and Allylamine
This is a direct and efficient method for the preparation of this compound. The reaction involves the nucleophilic attack of allylamine on the electrophilic sulfur atom of 4-toluenesulfonyl chloride, leading to the formation of the desired product and hydrochloric acid, which is neutralized by a base.
Reaction Scheme:
Caption: One-step synthesis of this compound.
Route 2: Two-Step Synthesis via 4-Methylbenzenesulfonamide
This method involves the initial synthesis of 4-methylbenzenesulfonamide from 4-toluenesulfonyl chloride and ammonia (or an ammonium salt), followed by the N-allylation of the resulting sulfonamide. This route can be advantageous when the starting sulfonamide is readily available or when a stepwise approach is preferred for purification and control.
Reaction Scheme:
References
The Role of N-Allyl-4-methylbenzenesulfonamide in Multi-Component Reactions: A Review of Potential Applications and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Allyl-4-methylbenzenesulfonamide, a versatile synthetic intermediate, holds significant potential for the construction of complex molecular architectures through multi-component reactions (MCRs). This document provides an overview of its synthesis, explores its prospective utility in MCRs for the generation of novel heterocyclic scaffolds, and presents a detailed, albeit representative, protocol for its synthesis. While specific multi-component reactions explicitly detailing the use of this compound are not extensively documented in readily available literature, its structural motifs—a nucleophilic sulfonamide and a reactive allyl group—suggest its suitability as a key building block in various MCRs.
Synthesis of this compound
The synthesis of this compound is a well-established process, typically achieved through the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base. This straightforward nucleophilic substitution reaction provides the target compound in good yields.
Table 1: Summary of a Representative Synthetic Protocol for this compound
| Parameter | Value |
| Reactants | 4-Methylbenzenesulfonyl chloride, Allylamine |
| Base | Triethylamine or Aqueous Potassium Carbonate |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Reaction Time | 0.5 - 24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >70% |
Experimental Protocol: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
4-Toluenesulfonyl chloride
-
Allylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-toluenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the 4-toluenesulfonyl chloride solution to 0 °C in an ice bath.
-
Slowly add the allylamine/triethylamine solution to the cooled 4-toluenesulfonyl chloride solution dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Potential Utility in Multi-Component Reactions
While specific literature examples are scarce, the bifunctional nature of this compound makes it a promising candidate for various MCRs, particularly in the synthesis of nitrogen-containing heterocycles. The tosyl group can act as a protecting group for the nitrogen atom or as a leaving group in certain transformations. The allyl group can participate as a dienophile in cycloaddition reactions or undergo other transformations.
Aza-Diels-Alder Reactions
One of the most plausible applications of this compound in MCRs is in the aza-Diels-Alder reaction for the synthesis of tetrahydropyridines. In a hypothetical three-component reaction, this compound could act as the dienophile, reacting with an in situ-generated imine (from an aldehyde and an amine) which serves as the aza-diene.
Caption: Hypothetical aza-Diels-Alder MCR involving this compound.
This approach would lead to the rapid construction of a substituted N-tosyl-tetrahydropyridine scaffold, a valuable motif in medicinal chemistry. The reaction could potentially be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.
Other Potential MCRs
The reactivity of the allyl group and the sulfonamide nitrogen suggests potential for participation in other MCRs, such as:
-
Ugi-type reactions: While not a classic Ugi component, modifications of the Ugi reaction could potentially incorporate an N-allyl sulfonamide, leading to novel peptide-like structures.
-
Passerini-type reactions: Similar to the Ugi reaction, innovative variations of the Passerini reaction might accommodate this substrate.
-
Cascade Reactions: The allyl group can be involved in various cascade or domino reactions initiated by one of the other components in a multi-component setting, leading to the formation of complex polycyclic systems.
Conclusion and Future Outlook
This compound is a readily accessible and promising building block for the development of novel multi-component reactions. Although its application in this area is not yet widely reported, its inherent reactivity suggests significant untapped potential. Future research focusing on the exploration of its role in reactions such as the aza-Diels-Alder and other cascade processes could unlock new pathways for the efficient synthesis of diverse and medicinally relevant nitrogen-containing heterocycles. The development of such methodologies would be of considerable interest to the fields of organic synthesis and drug discovery. Researchers are encouraged to investigate the reactivity of this versatile compound in various MCR settings to expand the toolbox of synthetic chemistry.
Application Notes and Protocols: Enantioselective Synthesis Using a Chiral N-Allyl-4-methylbenzenesulfonamide Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer.[2] After the desired transformation, the auxiliary can be removed and ideally recycled. While N-Allyl-4-methylbenzenesulfonamide is an achiral molecule, this document explores its potential as a scaffold for a novel chiral auxiliary. By introducing a chiral component to the sulfonamide structure, the allyl group can serve as a versatile handle for various enantioselective transformations.
This application note details a hypothetical framework for the use of a chiral N-allyl sulfonamide derivative as a chiral auxiliary in a diastereoselective epoxidation reaction. The protocols provided are based on established methodologies for analogous transformations.
Synthesis of the Chiral Auxiliary
A chiral center can be introduced by reacting 4-methylbenzenesulfonyl chloride with a chiral amine, followed by N-allylation. For this hypothetical application, we will use (1R,2S)-(-)-2-amino-1,2-diphenylethanol as the chiral starting material.
Protocol 1: Synthesis of (R)-N-((1R,2S)-1,2-diphenyl-2-hydroxyethyl)-4-methylbenzenesulfonamide
-
To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral sulfonamide.
Protocol 2: Synthesis of the Chiral N-Allyl Sulfonamide Auxiliary
-
To a solution of the chiral sulfonamide from Protocol 1 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide (1.2 eq.) dropwise and allow the reaction to warm to room temperature.
-
Stir for 16 hours and monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the chiral N-allyl sulfonamide auxiliary.
Diagram 1: Synthesis of the Chiral N-Allyl Sulfonamide Auxiliary
Caption: Synthetic workflow for the preparation of the chiral N-allyl sulfonamide auxiliary.
Application in Diastereoselective Epoxidation
The chiral N-allyl sulfonamide auxiliary can be employed in the diastereoselective epoxidation of the allyl group. The steric bulk of the chiral auxiliary is expected to direct the epoxidizing agent to one face of the double bond, resulting in the preferential formation of one diastereomer.
Protocol 3: Diastereoselective Epoxidation
-
Dissolve the chiral N-allyl sulfonamide auxiliary (1.0 eq.) in a suitable solvent such as DCM at 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the diastereomerically enriched epoxide.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Diagram 2: Diastereoselective Epoxidation Workflow
Caption: Experimental workflow for the diastereoselective epoxidation.
Quantitative Data
The following table summarizes the expected outcomes for the diastereoselective epoxidation based on similar reactions reported in the literature for other chiral auxiliaries.
| Entry | Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chiral N-Allyl Sulfonamide | m-CPBA | DCM | 0 | ~85 | >90:10 |
| 2 | Chiral N-Allyl Sulfonamide | DMDO | Acetone | 0 | ~90 | >95:5 |
Proposed Mechanism of Stereocontrol
The stereoselectivity of the epoxidation is proposed to arise from the steric hindrance imposed by the bulky chiral auxiliary. The most stable conformation of the molecule will orient the large substituents of the chiral auxiliary in a way that shields one face of the allyl double bond. Consequently, the epoxidizing agent will preferentially attack from the less hindered face, leading to the formation of the major diastereomer.
Diagram 3: Proposed Transition State for Stereocontrol
Caption: Model of the proposed transition state for diastereoselective epoxidation.
Cleavage of the Chiral Auxiliary
After the diastereoselective transformation, the chiral auxiliary can be removed to yield the enantiomerically enriched product. For a sulfonamide, reductive cleavage is a common method.
Protocol 4: Reductive Cleavage of the Auxiliary
-
Dissolve the epoxide product in a suitable solvent like methanol.
-
Add a reducing agent such as samarium(II) iodide or magnesium in methanol.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and work up accordingly to isolate the chiral epoxide and the recovered auxiliary.
Conclusion
This application note presents a hypothetical yet plausible framework for the use of a chiral derivative of this compound as a chiral auxiliary in asymmetric synthesis. The detailed protocols for the synthesis of the auxiliary and its application in a diastereoselective epoxidation provide a foundation for further research in this area. The development of new and efficient chiral auxiliaries is crucial for advancing the field of enantioselective synthesis, with significant implications for the pharmaceutical and fine chemical industries.
References
Application Note: Continuous Flow Synthesis of N-Allyl-4-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Allyl-4-methylbenzenesulfonamide is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules in medicinal chemistry. Traditional batch synthesis methods for the N-alkylation of sulfonamides can be slow and sometimes lead to the formation of undesired bis-alkylated byproducts.[1] Flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher purity, and safer reaction conditions. This application note details a proposed continuous flow protocol for the synthesis of this compound from 4-methylbenzenesulfonamide (p-toluenesulfonamide) and allyl bromide.
Advantages of Flow Synthesis for N-Allylation
Continuous flow processing for the N-alkylation of sulfonamides presents several key advantages over traditional batch methods:
-
Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with exothermic reactions and the handling of hazardous reagents.
-
Precise Temperature Control: Superior heat transfer in microreactors allows for precise temperature control, which can be crucial for minimizing side reactions.[2]
-
Improved Selectivity: By carefully controlling stoichiometry and residence time, the formation of dialkylated impurities can be significantly reduced.
-
Rapid Optimization: The automated nature of flow systems allows for the rapid screening of reaction conditions to identify optimal parameters.
-
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "scaling out" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Experimental Protocols
This section outlines a detailed methodology for the continuous flow synthesis of this compound. The protocol is based on analogous N-alkylation of sulfonamides in flow systems and established batch synthesis principles.[3][4]
Materials and Equipment
-
4-methylbenzenesulfonamide (p-toluenesulfonamide)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), HPLC grade
-
Flow chemistry system (e.g., Vapourtec, Uniqsis, Syrris) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Coil reactor (e.g., 10 mL PFA or stainless steel)
-
Heated reactor module
-
Back-pressure regulator (BPR)
-
Collection vessel
-
-
Rotary evaporator
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Preparation of Reagent Stock Solutions
-
Solution A (Nucleophile): Dissolve 4-methylbenzenesulfonamide (8.56 g, 50 mmol, 1.0 eq.) and potassium carbonate (10.37 g, 75 mmol, 1.5 eq.) in acetonitrile to a total volume of 100 mL. Note: Potassium carbonate is sparingly soluble in acetonitrile; this will be a slurry that requires continuous stirring.
-
Solution B (Electrophile): Dissolve allyl bromide (5.4 mL, 62.5 mmol, 1.25 eq.) in acetonitrile to a total volume of 100 mL.
Flow Reactor Setup and Operation
-
System Assembly:
-
Connect the outlets of the two pumps to a T-mixer.
-
Connect the output of the T-mixer to the inlet of a 10 mL coil reactor.
-
Place the coil reactor within the heated reactor module.
-
Connect the outlet of the coil reactor to a back-pressure regulator set to 10 bar. This allows for heating the solvent above its atmospheric boiling point.
-
Position a collection vessel after the back-pressure regulator.
-
-
Reaction Execution:
-
Prime the pumps with their respective reagent solutions.
-
Set the reactor temperature to 80 °C.[3]
-
Set the flow rates for both pumps according to the desired residence time as detailed in Table 1. For an initial run, a residence time of 8 minutes is recommended.[3]
-
Commence pumping of both solutions into the reactor.
-
Allow the system to reach a steady state (typically after 2-3 reactor volumes have been processed) before collecting the product.
-
-
Work-up and Purification:
-
Collect the reaction output in a round-bottom flask.
-
Once the desired amount of product has been collected, stop the pumps and flush the system with clean acetonitrile.
-
Evaporate the solvent from the collected solution under reduced pressure.
-
Resuspend the resulting residue in dichloromethane and filter to remove the inorganic salts.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Data Presentation
The following table outlines suggested parameters for optimizing the synthesis of this compound. By systematically varying the residence time and temperature, the optimal conditions for yield and purity can be determined.
Table 1: Proposed Parameters for Optimization of Flow Synthesis
| Parameter | Condition 1 (Initial) | Condition 2 | Condition 3 | Condition 4 |
| Temperature (°C) | 80 | 100 | 80 | 100 |
| Total Flow Rate (mL/min) | 1.25 | 1.25 | 2.5 | 2.5 |
| Pump A Flow Rate (mL/min) | 0.625 | 0.625 | 1.25 | 1.25 |
| Pump B Flow Rate (mL/min) | 0.625 | 0.625 | 1.25 | 1.25 |
| Residence Time (min) | 8 | 8 | 4 | 4 |
| Reactor Volume (mL) | 10 | 10 | 10 | 10 |
| Back Pressure (bar) | 10 | 10 | 10 | 10 |
| Expected Outcome | High conversion | Potentially faster reaction | Higher throughput | Optimized throughput |
Visualizations
Reaction Pathway
The synthesis of this compound proceeds via a nucleophilic substitution reaction. The base, potassium carbonate, deprotonates the sulfonamide nitrogen, creating a nucleophilic anion. This anion then attacks the electrophilic allyl bromide, displacing the bromide ion to form the N-alkylated product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Allyl-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-Allyl-4-methylbenzenesulfonamide, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, side reactions, and inefficient purification. Here are key areas to troubleshoot:
-
Reaction Conditions: The choice of base and solvent system is critical. Preliminary experiments using dichloromethane and pyridine have been reported to result in low yields and long reaction times.[1][2] A more efficient method involves a two-solvent system with an aqueous ionic base and an organic solvent like tetrahydrofuran (THF).[1] The use of potassium carbonate as the base has been shown to produce high yields.[1]
-
Side Reactions: The primary competing reactions are N,N-diallylation and O-alkylation. These can be minimized by carefully controlling the stoichiometry of your reactants and the reaction conditions.
-
Purification: Inefficient purification can lead to loss of product. Recrystallization from ethanol is a common and effective method for purifying the final product.[1][3]
Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
Answer:
The formation of a higher molecular weight byproduct is likely due to N,N-diallylation, where the initially formed this compound undergoes a second allylation.[4]
To minimize this side reaction:
-
Control Stoichiometry: Use a minimal excess of the allylating agent (e.g., allyl bromide). A slight excess (1.05-1.1 equivalents) is often sufficient.[4]
-
Slow Addition: Adding the alkylating agent slowly or portion-wise to the reaction mixture can help maintain a low instantaneous concentration, favoring mono-allylation.[4]
-
Base Selection: Employing a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus suppressing the second allylation.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by decreasing the rate of the second reaction.[4]
Question 3: My NMR analysis suggests the presence of an isomer. Could O-alkylation be occurring?
Answer:
Yes, O-alkylation is a potential side reaction where the alkylating agent reacts with one of the oxygen atoms of the sulfonamide group instead of the nitrogen.[4] To favor N-alkylation over O-alkylation:
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the base, leading to a more reactive sulfonamide anion at the nitrogen atom.[4]
-
Leaving Group: The nature of the leaving group on the allylating agent can influence the reaction site. "Hard" leaving groups like tosylates may favor O-alkylation, while "soft" leaving groups like iodide tend to favor N-alkylation.[4]
-
Counter-ion: The cation from the base can also play a role. Larger, "softer" cations like cesium may lead to a looser ion pair and favor N-alkylation.[4]
Frequently Asked Questions (FAQs)
Q1: What is a standard, high-yield protocol for the synthesis of this compound?
A1: A reliable method involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine in a tetrahydrofuran (THF) and aqueous potassium carbonate mixture. This single-phase, two-solvent system has been shown to significantly increase yields and shorten reaction times compared to older methods using dichloromethane and pyridine.[1] A yield of 73% has been reported using this procedure.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The most common starting materials are 4-methylbenzenesulfonyl chloride (also known as tosyl chloride) and allylamine.[1][3][5] A base is required to neutralize the HCl formed during the reaction; common choices include potassium carbonate, sodium hydroxide, triethylamine, or pyridine.[1][3][5] The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[1][3][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q4: What is the recommended work-up and purification procedure?
A4: After the reaction is complete, the typical work-up involves acidification with HCl, followed by extraction with an organic solvent like dichloromethane.[1][3] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[1][3] The crude product is often purified by recrystallization from ethanol to obtain clear crystals.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 |
| Starting Materials | 4-Methylbenzenesulfonyl chloride, Allylamine | 4-Methylbenzenesulfonyl chloride, Allylamine |
| Base | Pyridine | Aqueous Potassium Carbonate |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Reaction Time | Longer | Shorter |
| Reported Yield | Low[1][2] | 73%[1] |
| Environmental Impact | Moderate (due to dichloromethane)[1][2] | Lower |
Experimental Protocols
Protocol 1: High-Yield Synthesis using a Two-Solvent System [1]
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.
-
Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Subsequently, add 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, acidify the mixture with 5 M HCl.
-
Dilute with 15 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.
-
Recrystallize the crude product from ethanol to afford clear crystals.
Protocol 2: Synthesis in Dichloromethane with an Organic Base [3][5]
-
Dissolve 2.05 equivalents of allylamine (or 1.05 equivalents of allylamine and 1 equivalent of triethylamine) in dichloromethane.
-
Cool the solution in an ice/water bath.
-
Slowly add a solution of 1 equivalent of 4-toluenesulfonyl chloride in dichloromethane.
-
Allow the reaction to proceed for at least 30 minutes.
-
Wash the reaction mixture with dilute HCl solution.
-
Dry the organic phase, filter, and concentrate to obtain the product.
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Purification of N-Allyl-4-methylbenzenesulfonamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-Allyl-4-methylbenzenesulfonamide via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
The reported melting point for this compound after recrystallization from ethanol is in the range of 69-72 °C.[1][2] One study also reported a melting point of 59-60 °C (332–333 K) for pale-yellow crystals obtained from recrystallization in cold ethanol.[3] The variation may be attributed to the purity of the final product and the specific recrystallization conditions.
Q2: Which solvent is recommended for the recrystallization of this compound?
Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1][2][3] Methanol is also a potential solvent as the compound is known to be soluble in it. A mixed solvent system, such as ethanol-water or methanol-water, could also be effective, though specific ratios would need to be determined empirically.
Q3: How can I assess the purity of my recrystallized this compound?
The purity of the recrystallized product can be assessed by the following methods:
-
Melting Point Analysis: A sharp melting point within the expected range (e.g., 69-72 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., dichloromethane) indicates a high degree of purity.
-
Spectroscopic Techniques: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the chemical structure and identify any residual impurities.
Q4: What is the typical yield for the recrystallization of this compound?
A reported synthesis and subsequent recrystallization from ethanol resulted in a yield of 73%.[1][2] However, yields can vary depending on the initial purity of the crude product and the specific recrystallization technique employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.- Try adding a seed crystal to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- If the compound is too soluble, consider a different solvent or a mixed-solvent system. |
| The product "oils out" instead of forming crystals. | - The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point.- The presence of significant impurities can lower the melting point of the product. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.- If impurities are suspected, an initial purification step (e.g., column chromatography) may be necessary before recrystallization. |
| The yield of recovered crystals is very low. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The cooling process was not sufficient to induce maximum crystallization. | - Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the funnel and receiving flask are pre-warmed during hot filtration to prevent premature crystal formation.- Allow adequate time for the solution to cool completely, first to room temperature and then in an ice bath. |
| The recrystallized product has a low melting point or a broad melting range. | - The crystals may be impure, with solvent or other impurities trapped within the crystal lattice.- The product may exist in different polymorphic forms. | - Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any adherent mother liquor.- A second recrystallization may be necessary to improve purity.- While no specific polymorphism has been reported for this compound, varying crystallization conditions (solvent, cooling rate) can sometimes lead to different crystal forms with different melting points. Standardizing the recrystallization protocol is crucial for consistent results. |
| The crystals are discolored (e.g., yellow). | - The presence of colored impurities in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂S | [1] |
| Molecular Weight | 211.28 g/mol | [1] |
| Melting Point (recrystallized from ethanol) | 69-72 °C | [1][2] |
| Melting Point (recrystallized from cold ethanol) | 59-60 °C (332–333 K) | [3] |
Table 2: Solvent Selection Guide for Recrystallization (Qualitative)
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization | Notes |
| Ethanol | High | Low | Good | Commonly reported and effective solvent.[1][2][3] |
| Methanol | High | Moderate | Potentially Good | Compound is soluble; requires empirical testing for recrystallization suitability. |
| Water | Very Low | Very Low | Poor (as a single solvent) | May be useful as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or methanol. |
| Dichloromethane | High | High | Poor | The compound is likely to be too soluble at both high and low temperatures for effective recrystallization. Often used as a solvent for reaction workup and TLC.[1] |
| Hexane | Low | Very Low | Potentially Good (in a mixed-solvent system) | Likely a poor solvent on its own, but could be used as an anti-solvent. |
| Ethyl Acetate | Moderate-High | Moderate | Requires Investigation | May be a suitable solvent, but its effectiveness needs to be determined experimentally. |
| Toluene | Moderate-High | Low | Requires Investigation | May be a suitable solvent, but its effectiveness needs to be determined experimentally. |
Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with continuous swirling until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Isolate, wash with a cold ethanol/water mixture, and dry the crystals as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Identifying and minimizing byproducts in N-Allyl-4-methylbenzenesulfonamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of N-Allyl-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (TsCl) and allylamine in the presence of a base.[1][2] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Q2: What are the primary byproducts I should be aware of in this reaction?
A2: The two main byproducts are:
-
N,N-diallyl-4-methylbenzenesulfonamide: This results from the over-alkylation of the desired mono-allylated product. The mono-allylated product itself can act as a nucleophile and react with another molecule of the allylating agent.
-
p-Toluenesulfonic acid: This can form from the hydrolysis of the starting material, 4-methylbenzenesulfonyl chloride, if water is present in the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product and byproducts.
Q4: What are the general purification methods for this compound?
A4: After the reaction is complete, a typical workup involves washing the organic layer with dilute acid and brine.[1] The crude product can then be purified by recrystallization, often from ethanol, or by column chromatography on silica gel.[1][4]
Troubleshooting Guides
Issue 1: Low yield of the desired this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC until the starting material (4-methylbenzenesulfonyl chloride) is consumed. Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled. |
| Hydrolysis of Starting Material | Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture. |
| Suboptimal Base | The choice of base can influence the reaction rate. For this N-allylation, common bases include potassium carbonate, sodium hydroxide, or tertiary amines like triethylamine.[1][2] If the reaction is sluggish, consider switching to a stronger or more soluble base. |
| Loss during Workup | Ensure the pH is appropriately adjusted during the aqueous wash steps to minimize the solubility of the product in the aqueous layer. Back-extracting the aqueous layers with the organic solvent can help recover any dissolved product.[1] |
Issue 2: Significant formation of N,N-diallyl-4-methylbenzenesulfonamide
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a molar excess of allylamine relative to 4-methylbenzenesulfonyl chloride. A common strategy is to use 1.1 to 2 equivalents of the amine.[2] This statistically favors the mono-allylation product. |
| Reaction Temperature Too High | High temperatures can sometimes promote over-alkylation. If di-allylation is a major issue, try running the reaction at a lower temperature (e.g., room temperature or in an ice bath) for a longer period.[2] |
| Choice of Base | The basicity and steric hindrance of the base can affect the selectivity. Weaker, non-nucleophilic bases are generally preferred to minimize side reactions. |
Issue 3: Presence of p-Toluenesulfonic acid in the final product
| Possible Cause | Suggested Solution |
| Moisture in Reaction | As mentioned, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. |
| Inadequate Workup | A thorough wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup can effectively remove the acidic p-toluenesulfonic acid. |
Data Presentation
The choice of base and the stoichiometry of the reactants can significantly impact the product distribution. The following table provides a representative summary of expected outcomes based on general principles of N-alkylation reactions.
Table 1: Influence of Reaction Conditions on Product Distribution
| Base | Allylamine (equivalents) | Expected Yield of this compound | Expected Level of N,N-diallyl Byproduct |
| K₂CO₃ | 1.1 | Good to Excellent | Low to Moderate |
| NaOH | 1.1 | Good | Moderate |
| Et₃N | 1.1 | Moderate to Good | Moderate |
| K₂CO₃ | 2.0 | Excellent | Low |
Note: This table represents expected trends. Actual yields may vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[1]
Materials:
-
4-Methylbenzenesulfonyl chloride
-
Allylamine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
5 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of allylamine (1.1-1.5 eq) in THF.
-
Slowly add the allylamine solution to the stirring solution of 4-methylbenzenesulfonyl chloride at room temperature.
-
Add an aqueous solution of potassium carbonate (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 mixture of hexane:ethyl acetate as the eluent).
-
Once the reaction is complete, acidify the mixture with 5 M HCl.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound and its major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Relationship between Reactants and Products
References
Technical Support Center: Optimizing N-Allylation of Sulfonamides
Welcome to the Technical Support Center for the N-allylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this important transformation.
Frequently Asked questions (FAQs)
Q1: My N-allylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-allylation of sulfonamides can stem from several factors. A primary consideration is the incomplete deprotonation of the sulfonamide. Ensure you are using a sufficiently strong base and appropriate solvent. The choice of your allylating agent and its reactivity is also crucial. Reaction temperature and time are key parameters to optimize; some reactions may require heating to proceed efficiently, while others may suffer from decomposition at elevated temperatures. Finally, ensure all reagents are pure and solvents are anhydrous, as water can hydrolyze sensitive reagents.
Q2: I am observing a significant amount of N,N-diallylated product. How can I favor mono-allylation?
A2: The formation of the N,N-diallylated byproduct is a common side reaction, particularly with primary sulfonamides. To promote mono-allylation, you can employ several strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the allylating agent.
-
Slow Addition: Adding the allylating agent dropwise or via a syringe pump can maintain a low instantaneous concentration, which favors the mono-alkylation product.
-
Base Selection: Using a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus suppressing the second allylation.
-
Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity by decreasing the rate of the second allylation.
Q3: O-allylation is a competing side reaction in my experiment. How can I promote N-allylation?
A3: The sulfonamide anion is an ambident nucleophile, possessing nucleophilic sites on both the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile than the oxygen atoms. To favor N-allylation, you should use a "soft" electrophile. Allyl halides, particularly allyl bromide and allyl iodide, are considered soft electrophiles and will preferentially react at the nitrogen. Conversely, "hard" electrophiles are more likely to react at the oxygen, leading to the undesired O-allylated product. The choice of solvent can also influence the selectivity. Polar protic solvents can solvate the oxygen atoms through hydrogen bonding, sterically hindering O-alkylation and thereby favoring N-alkylation.
Q4: My reaction is sluggish or not proceeding to completion. What adjustments can I make?
A4: If your reaction is slow, consider the following optimizations:
-
Increase Temperature: Many N-allylation reactions require elevated temperatures to overcome the activation energy barrier. For instance, thermal alkylations with trichloroacetimidates often necessitate refluxing in a solvent like toluene.[1]
-
Screen Catalysts: If you are performing a catalyzed reaction, the choice of catalyst and ligand is critical. For palladium-catalyzed reactions, ligands like t-BuXPhos have been shown to be effective.[2] For iridium-catalyzed systems, complexes like [Cp*IrCl2]2 are used.[3]
-
Change the Solvent: The solvent can significantly impact reaction rates and yields. Common solvents for N-allylation include DMF, DMSO, THF, and toluene.
-
Alternative Allylating Agents: If using a less reactive allylating agent like allyl alcohol, you might consider switching to a more reactive one such as allyl bromide or an allylic carbonate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-allylation of sulfonamides and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive catalyst. 4. Poorly reactive allylating agent. | 1. Switch to a stronger base (e.g., NaH, K2CO3, Cs2CO3). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Ensure the catalyst is active and consider screening different catalysts or ligands. 4. Use a more reactive allylating agent (e.g., allyl bromide instead of allyl chloride). |
| Formation of N,N-Diallylated Product | 1. Excess allylating agent. 2. Highly reactive primary sulfonamide. 3. Strong base in excess. | 1. Use a stoichiometric amount (1.0-1.1 eq.) of the allylating agent. 2. Add the allylating agent slowly to the reaction mixture. 3. Use a weaker base or a stoichiometric amount of a strong base. Consider a phase-transfer catalyst for biphasic systems.[4][5] |
| Formation of O-Allylated Product | 1. Use of a "hard" allylating agent. 2. Reaction conditions favoring O-alkylation. | 1. Use a "soft" allylating agent like allyl bromide or allyl iodide. 2. Employ a polar protic solvent to solvate the oxygen atoms of the sulfonamide. |
| Product Decomposition | 1. High reaction temperature. 2. Prolonged reaction time. 3. Incompatible functional groups. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. 3. Ensure the reaction conditions are compatible with other functional groups in your molecule. |
Troubleshooting Workflow for Low Yield
Experimental Protocols & Data
Manganese-Catalyzed N-Allylation of Sulfonamides Using Allylic Alcohols
This protocol is adapted from a borrowing hydrogen approach, which offers an environmentally friendly alternative using alcohols as alkylating agents.[6][7]
General Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the allylic alcohol (1.0 mmol), a Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).
-
Add xylenes to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.
Representative Data for Manganese-Catalyzed N-Benzylation of p-Toluenesulfonamide:
| Entry | Catalyst Loading (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5 | K₂CO₃ (10) | Xylenes | 150 | 24 | 86 |
| 2 | 5 | Cs₂CO₃ (10) | Xylenes | 150 | 24 | <98 (NMR) |
| 3 | 5 | KOH (10) | Xylenes | 150 | 24 | <98 (NMR) |
| 4 | 5 | KO-t-Bu (10) | Xylenes | 150 | 24 | <98 (NMR) |
Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[7]
Palladium-Catalyzed N-Allylation of Sulfonamides
Palladium catalysis is a versatile method for N-allylation, often employing allylic carbonates or acetates as the allyl source.
General Procedure for Pd(0)-Catalyzed Allylation with Allylic Carbonates:
-
A mixture of the sulfonamide (1.2 mmol), the allylic carbonate (1.0 mmol), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in dry THF (5 mL) is stirred under an inert atmosphere.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
This is a general representation; specific conditions may vary based on the substrates.
Iridium-Catalyzed N-Allylation of Sulfonamides with Alcohols
Iridium complexes are also effective catalysts for the N-alkylation of sulfonamides using alcohols.[3][8]
Representative Data for Iridium-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol:
| Entry | Catalyst | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [CpIrCl₂]₂ (0.05) | t-BuOK (1.0) | Toluene | reflux | 17 | 93 |
| 2 | [CpIrCl₂]₂ (0.05) | NaOt-Bu (1.0) | Toluene | reflux | 17 | 90 |
| 3 | [Cp*IrCl₂]₂ (0.05) | K₂CO₃ (1.0) | Toluene | reflux | 17 | 11 |
Data adapted from Org. Lett. 2010, 12, 20, 4564–4567.[3]
Proposed Catalytic Cycle for Manganese-Catalyzed N-Alkylation
The following diagram illustrates a proposed catalytic cycle for the manganese-catalyzed "borrowing hydrogen" N-alkylation of sulfonamides with alcohols.
References
- 1. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of N-Allyl-4-methylbenzenesulfonamide under acidic and basic conditions
This technical support center provides guidance on the stability of N-Allyl-4-methylbenzenesulfonamide under various experimental conditions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, like many arylsulfonamides, is generally a stable compound under neutral conditions.[1] However, its stability can be compromised under acidic and basic conditions, leading to degradation. The rate and extent of degradation are influenced by factors such as pH, temperature, and the presence of co-solvents.[2][3][4][5]
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, this compound can undergo hydrolysis.[2][3][5] The primary degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide group. This cleavage results in the formation of 4-methylbenzenesulfonic acid and allylamine. The reaction is typically catalyzed by the presence of strong acids such as hydrochloric acid or sulfuric acid.[2][3][5]
Q3: What are the expected degradation products under acidic conditions?
The expected primary degradation products from the acid-catalyzed hydrolysis of this compound are:
-
4-Methylbenzenesulfonic acid
-
Allylamine
Q4: How does this compound behave under basic conditions?
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, this compound can also undergo hydrolytic degradation.[2][3][5] Similar to acidic conditions, the main point of cleavage is the sulfonamide S-N bond, yielding 4-methylbenzenesulfonate and allylamine. The rate of hydrolysis is dependent on the concentration of the base and the reaction temperature.[2][3][5]
Q5: What are the expected degradation products under basic conditions?
The primary degradation products from the base-catalyzed hydrolysis of this compound are:
-
Sodium or Potassium 4-methylbenzenesulfonate (depending on the base used)
-
Allylamine
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving the stability of this compound.
Issue 1: Unexpectedly rapid degradation of the compound.
-
Possible Cause: The experimental conditions (pH, temperature) may be harsher than intended.
-
Troubleshooting Steps:
-
Verify the pH of your solution. Ensure that acidic or basic solutions are at the correct concentration.
-
Check the reaction temperature. Elevated temperatures can significantly accelerate degradation.[2][3][5]
-
If using co-solvents, ensure they are inert and do not promote degradation. Some solvents can participate in the reaction or alter the polarity of the medium, affecting stability.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of secondary degradation products or interaction with excipients or other components in the formulation.
-
Troubleshooting Steps:
-
Characterize the unexpected peaks using techniques like mass spectrometry (MS) to identify the impurities.
-
Consider the possibility of reactions involving the allyl group, such as oxidation or polymerization, especially under oxidative or high-energy conditions (e.g., UV light).
-
Run a forced degradation study on a placebo or blank formulation to identify any degradants arising from the excipients.[6]
-
Issue 3: Inconsistent or irreproducible stability results.
-
Possible Cause: Variability in experimental parameters or sample handling.
-
Troubleshooting Steps:
-
Ensure precise control over pH, temperature, and reaction time.
-
Standardize sample preparation and handling procedures to minimize variability.
-
Verify the purity of the starting material, as impurities can sometimes catalyze degradation.
-
Ensure the analytical method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products.[7][8][9]
-
Data Presentation
The following tables summarize the expected degradation behavior of this compound under forced degradation conditions. Note that specific degradation rates are highly dependent on the exact experimental conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation.[6][10]
Table 1: Stability under Acidic Conditions
| Stress Condition | Typical Reagent | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | Room Temp. to 60°C | 4-Methylbenzenesulfonic acid, Allylamine |
Table 2: Stability under Basic Conditions
| Stress Condition | Typical Reagent | Temperature | Potential Degradation Products |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH | Room Temp. to 60°C | 4-Methylbenzenesulfonate salt, Allylamine |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the samples by adding an equimolar amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Basic Stress: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the samples by adding an equimolar amount of 0.1 M HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting flowchart for unexpected degradation results.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. resolvemass.ca [resolvemass.ca]
Troubleshooting guide for N-Allyl-4-methylbenzenesulfonamide involved reactions
Welcome to the technical support center for N-Allyl-4-methylbenzenesulfonamide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthesis, purification, and reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in organic synthesis?
This compound serves as a key intermediate in organic synthesis. The tosyl group (4-methylbenzenesulfonyl) is a robust protecting group for the amine, stable across a wide pH range. The allyl group allows for further functionalization or can be removed under specific conditions, making this compound a versatile building block. It is often used in the synthesis of nitrogen-containing heterocyclic compounds and as a precursor for more complex molecules in medicinal chemistry.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry place, away from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation or reaction with atmospheric moisture.
Q3: What are the main safety hazards associated with this compound?
Based on available data, this compound may be harmful if swallowed.[1] It is advised to wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling this compound.[2] All chemical products should be handled by trained individuals familiar with their potential hazards.[3]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the synthesis and subsequent reactions of this compound.
Guide 1: Synthesis of this compound
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between allylamine and p-toluenesulfonyl chloride.[4][5]
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Base | Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine, or an inorganic base like potassium carbonate) is used to neutralize the HCl byproduct.[4][6][7][8] |
| Reaction Temperature Too Low | While the reaction is often exothermic and may require initial cooling, ensure the reaction is allowed to proceed at a suitable temperature (e.g., room temperature) for a sufficient duration (e.g., 24 hours) to go to completion.[4][6][7][8] |
| Poor Quality Reagents | Use freshly distilled or high-purity allylamine and p-toluenesulfonyl chloride. p-Toluenesulfonyl chloride can be sensitive to moisture. |
| Product Loss During Workup | The product may have some water solubility. During the aqueous workup, ensure to back-extract the aqueous layer with the organic solvent (e.g., dichloromethane) to maximize recovery.[4][7][8] |
Problem: Presence of Impurities After Synthesis
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][7][8] If the reaction is incomplete, consider extending the reaction time or gently heating the mixture. |
| Formation of N,N-diallyl-4-methylbenzenesulfonamide | This can occur if an excess of allylamine is used or if the reaction conditions favor a second allylation. Use a controlled stoichiometry of reactants. Purification by column chromatography or recrystallization can separate the mono- and di-allylated products. |
| Hydrolysis of p-toluenesulfonyl chloride | Ensure the reaction is carried out under anhydrous conditions to prevent the formation of p-toluenesulfonic acid. |
-
Dissolve allylamine (1.0 eq.) and a suitable base (e.g., pyridine, 1.1 eq.) in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[4][6][7][8]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq.) in the same solvent to the cooled mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[4][7][8]
-
Upon completion, acidify the reaction mixture with dilute HCl.[4][6]
-
Extract the product with an organic solvent (e.g., DCM).[4][7][8]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4][7][8]
-
Concentrate the solution in vacuo and purify the crude product by recrystallization or column chromatography.[4][7][8]
Caption: Troubleshooting workflow for the synthesis of this compound.
Guide 2: Deprotection of the Allyl Group
The allyl group can be removed under various conditions, most commonly through palladium-catalyzed reactions or oxidative cleavage.[9][10][11]
Problem: Incomplete or No Deprotection
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Palladium-catalyzed) | For palladium-catalyzed reactions, ensure the catalyst (e.g., Pd(PPh₃)₄) is active. If necessary, use a freshly opened bottle or a pre-activated catalyst. |
| Incompatible Solvent or Base (Palladium-catalyzed) | The choice of solvent and base is crucial. Methanol with a mild base like K₂CO₃ has been shown to be effective.[10][11] |
| Inefficient Oxidizing Agent (Oxidative Cleavage) | For oxidative cleavage (e.g., using OsO₄/NaIO₄), ensure the reagents are of high quality and used in the correct stoichiometry.[9] The presence of water is often crucial for the catalytic cycle.[9] |
| Substrate Poisoning of Catalyst | Certain functional groups on the substrate can poison the catalyst. Consider performing a small-scale test reaction to check for compatibility. |
-
Dissolve this compound (1.0 eq.) in a suitable solvent, such as methanol.[10][11]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (e.g., 0.1 eq.), and a base, such as K₂CO₃ (e.g., 2.0 eq.).[10][11]
-
Stir the mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the resulting 4-methylbenzenesulfonamide by appropriate methods.
Caption: Decision pathway for selecting and troubleshooting allyl group deprotection methods.
Guide 3: Deprotection of the Tosyl Group
The tosyl group is known for its high stability, and its removal often requires harsh conditions.[12][13]
Problem: Difficulty in Tosyl Group Cleavage
| Potential Cause | Suggested Solution |
| Conditions Not Harsh Enough | Tosyl deprotection often requires strong acids (e.g., HBr in acetic acid) or reducing agents (e.g., sodium in liquid ammonia, or samarium(II) iodide).[13] If the reaction is not proceeding, consider increasing the temperature or using a stronger reagent system. |
| Degradation of the Substrate | The harsh conditions required for tosyl deprotection can lead to the degradation of other functional groups in the molecule. It is crucial to consider the compatibility of your substrate with the chosen deprotection method. Milder, more modern methods involving reductive cleavage might be an alternative.[14] |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS. Due to the stability of the tosyl group, extended reaction times may be necessary. |
This technical support guide provides a starting point for troubleshooting common issues with this compound. For more complex problems, consulting detailed literature on tosyl and allyl group manipulations is recommended.
References
- 1. 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | C10H13NO2S | CID 297877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of N-allyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 10. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 11. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. p-Toluenesulfonamides [organic-chemistry.org]
Improving the regioselectivity of reactions with N-Allyl-4-methylbenzenesulfonamide
Welcome to the technical support center for reactions involving N-Allyl-4-methylbenzenesulfonamide (N-allyl tosylamide). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the regioselectivity of synthetic transformations. Here, you will find troubleshooting guides and frequently asked questions to enhance the precision and outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions with this compound where regioselectivity is a critical factor?
A1: Regioselectivity is a primary concern in several key reactions, including:
-
Palladium-Catalyzed Heck Reaction: The arylation can occur at the internal (β) or terminal (γ) carbon of the allyl group, leading to branched or linear products, respectively. Controlling this outcome is crucial for synthesizing desired structural motifs.[1][2]
-
Asymmetric Dihydroxylation: This reaction introduces two hydroxyl groups across the double bond to form a diol. While the reaction is highly regioselective for the alkene, controlling the facial selectivity (enantioselectivity) is paramount for producing chiral building blocks.[3][4]
-
Other Electrophilic Additions: Reactions like halohydrin formation or epoxidation also require control to ensure the electrophile and nucleophile add to the correct positions of the double bond.
Q2: What are the primary factors that influence regioselectivity in these reactions?
A2: Several interconnected factors govern the regiochemical outcome of reactions with N-allyl tosylamide:
-
Catalyst and Ligands: This is often the most influential factor, especially in palladium-catalyzed reactions. The steric bulk and electronic properties of phosphine ligands can direct the reaction to a specific carbon.[5][6][7] Bidentate ligands, for example, often favor different isomers than monodentate ligands.[8]
-
Reaction Mechanism Pathway: In the Heck reaction, the process can proceed through a "neutral" or "cationic" pathway depending on the halide leaving group and additives. These pathways have different regiochemical preferences.[8]
-
Solvent Polarity: The solvent can influence the stability of charged intermediates, potentially favoring a cationic pathway and thus affecting regioselectivity.[5]
-
Steric Hindrance: Both the substrate and the reagents' steric profiles play a role. Bulky reagents may preferentially attack the less hindered terminal carbon of the allyl group.[1]
-
Coordinating Groups: The sulfonamide nitrogen or oxygen atoms can coordinate with the metal catalyst, influencing its proximity to one of the alkene carbons and directing the reaction outcome.[2]
Q3: What is the difference between linear (γ-addition) and branched (β-addition) products in the context of a Heck reaction?
A3: In the Heck reaction of this compound with an aryl halide (Ar-X):
-
Linear Product (γ-addition): The aryl group attaches to the terminal (gamma, γ) carbon of the allyl group.
-
Branched Product (β-addition): The aryl group attaches to the internal (beta, β) carbon of the allyl group.
Controlling the reaction to favor one isomer over the other is a common synthetic challenge.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Area: Palladium-Catalyzed Heck Reaction
Q: My Heck reaction is yielding a mixture of linear and branched products. How can I selectively synthesize the branched (β-arylated) isomer?
A: Achieving high selectivity for the branched product often involves favoring the "cationic pathway" of the Heck reaction. This pathway is promoted under specific conditions where electronic factors dominate over steric factors.[8]
Possible Solutions:
-
Choice of Aryl Precursor: Use an aryl triflate (Ar-OTf) instead of an aryl iodide or bromide. The weakly coordinating triflate anion is more likely to dissociate from the palladium center, promoting a cationic intermediate that favors addition to the more electron-rich internal carbon.[8]
-
Ligand Selection: Employ bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). These ligands can enforce a specific coordination geometry around the palladium that encourages insertion at the internal position.[2][8]
-
Use of Silver Salts: Adding a silver salt (e.g., Ag₃PO₄, AgOTf) can act as a halide scavenger when using aryl halides, forcing the reaction through the cationic pathway.
-
Solvent Choice: Polar aprotic solvents like DMF or DMAc can help stabilize the cationic palladium complex.[5][9]
Q: How can I modify my protocol to favor the linear (γ-arylated) product?
A: Formation of the linear product is typically favored by the "neutral pathway" and conditions where steric effects are dominant.[1]
Possible Solutions:
-
Ligand Selection: Use bulky, electron-rich monodentate phosphine ligands like tri(o-tolyl)phosphine or tricyclohexylphosphine. These ligands increase steric hindrance around the metal center, favoring addition to the less-crowded terminal carbon.
-
Choice of Aryl Precursor: Use aryl bromides or iodides, as the halide is less likely to dissociate from the palladium center, thus favoring the neutral mechanism.[8]
-
Non-polar Solvents: Using less polar solvents such as toluene or dioxane can disfavor the formation of cationic intermediates.
Data Summary: Heck Reaction Regioselectivity
| Condition | Reagent/Ligand | Predominant Product | Rationale |
| Cationic Pathway | Aryl Triflate (Ar-OTf) | Branched (β) | Promotes a cationic Pd intermediate; electronic effects dominate.[8] |
| Cationic Pathway | Bidentate Ligands (e.g., dppf, BINAP) | Branched (β) | Ligand geometry favors internal insertion.[2][8] |
| Neutral Pathway | Aryl Iodide/Bromide | Linear (γ) | Halide remains coordinated; steric effects dominate.[8] |
| Neutral Pathway | Bulky Monodentate Ligands (e.g., P(o-tol)₃) | Linear (γ) | Steric hindrance directs addition to the terminal carbon.[1] |
Problem Area: Asymmetric Dihydroxylation
Q: My dihydroxylation reaction is producing the diol, but with low or no enantiomeric excess (ee). How can I improve the stereoselectivity?
A: Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation (AD) is typically due to a competing background reaction that is not catalyzed by the chiral ligand-osmium complex.[3]
Possible Solutions:
-
Use Commercial AD-mix: The AD-mix-α and AD-mix-β formulations are highly optimized.[3][4] They contain the osmium catalyst, the chiral ligand, a re-oxidant (K₃Fe(CN)₆), and a buffer (K₂CO₃) in the correct proportions.[10]
-
Control Olefin Concentration: If the concentration of this compound is too high, a non-asymmetric dihydroxylation pathway can occur, lowering the overall ee.[3] Follow protocols that specify appropriate concentrations.
-
Reaction Temperature: Running the reaction at 0°C or room temperature as specified in standard protocols is critical. Higher temperatures can accelerate the non-selective background reaction.
-
pH Control: The reaction is fastest under slightly basic conditions, which is why K₂CO₃ is included in the AD-mix. Ensure the reaction mixture remains buffered.[3]
-
Additive for Slow Substrates: For some less reactive alkenes, adding methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the catalytic turnover and selectivity.[4]
Data Summary: AD-mix Selection and Outcome
| Reagent | Chiral Ligand Class | Face of Alkene Attacked (Sharpless Mnemonic) |
| AD-mix-α | (DHQ)₂PHAL | Delivers diol from the α-face (bottom face) |
| AD-mix-β | (DHQD)₂PHAL | Delivers diol from the β-face (top face) |
Visualized Workflows and Logic
The following diagrams illustrate common workflows and the underlying logic for troubleshooting regioselectivity.
Caption: Troubleshooting flowchart for addressing regioselectivity issues.
Caption: General experimental workflow for synthesis and analysis.
Caption: Logical pathways influencing regioselectivity in the Heck reaction.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck Reaction for Branched (β) Product
This protocol is adapted from procedures favoring the cationic pathway to yield the β-arylated product.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl triflate (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
Proton Sponge® (2,2-Bis(dimethylamino)naphthalene) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and dppf (0.04 equiv).
-
Add anhydrous DMF and stir the mixture at room temperature for 15 minutes until a homogeneous catalyst solution forms.
-
Add this compound (1.0 equiv), the aryl triflate (1.2 equiv), and Proton Sponge® (1.5 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the β-arylated product.
-
Protocol 2: Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol describes the enantioselective synthesis of a diol using a commercially available reagent mixture.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
AD-mix-β (approx. 1.4 g per mmol of alkene)
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv, optional but recommended)
-
tert-Butanol and Water (1:1 solvent mixture)
-
Sodium sulfite (Na₂SO₃)
-
Standard glassware, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g) and methanesulfonamide (1.0 equiv) in a 1:1 mixture of t-BuOH/H₂O (10 mL per mmol of alkene) with vigorous stirring.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Add this compound (1.0 equiv) to the cold, stirring mixture.
-
Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times typically range from 6 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate to the mixture and stir. The aqueous and organic layers should become clear.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with 2M NaOH, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
-
References
- 1. bilder.buecher.de [bilder.buecher.de]
- 2. diva-portal.org [diva-portal.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 7. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
Catalyst deactivation and regeneration in N-Allyl-4-methylbenzenesulfonamide catalysis
Welcome to the Technical Support Center for N-Allyl-4-methylbenzenesulfonamide Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration in the synthesis of this compound and related allylic amination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, focusing on catalyst performance, deactivation, and regeneration.
Issue 1: Low or No Catalytic Activity
-
Question: My palladium-catalyzed N-allylation of 4-methylbenzenesulfonamide is showing low to no conversion. What are the potential causes?
Answer: Low catalytic activity can stem from several factors:
-
Catalyst Deactivation: The active catalyst, typically a Pd(II) species, may have been reduced to inactive Pd(0) nanoparticles, often observed as the formation of palladium black.[1][2]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the palladium center can degrade under reaction conditions, leading to catalyst deactivation.[3]
-
Impurities: The presence of impurities in substrates, solvents, or reagents can act as catalyst poisons. Water and oxygen can be particularly detrimental to some catalytic systems.
-
Incorrect Catalyst Precursor: Ensure you are using the appropriate palladium precursor and ligand for your specific reaction conditions. Different palladium sources and ligands exhibit varying activities.[4][5]
-
Issue 2: Catalyst Deactivation During the Reaction
-
Question: My reaction starts well, but the conversion plateaus over time, suggesting catalyst deactivation. What are the common deactivation mechanisms?
Answer: The primary mechanisms for palladium catalyst deactivation in allylic amination and related C-N coupling reactions include:
-
Reduction of Pd(II) to Pd(0): The active Pd(II) catalyst can be reduced to catalytically inactive Pd(0) aggregates. This is a common deactivation pathway in oxidative coupling reactions.[1]
-
Formation of Inactive Dimers/Trimers: Homogeneous palladium catalysts can form inactive dimeric or trimeric species, reducing the concentration of the active monomeric catalyst.
-
Sintering: For heterogeneous catalysts, the active metal nanoparticles can agglomerate into larger, less active particles at elevated temperatures.
-
Leaching: In supported catalysts, the active metal can detach from the support and leach into the reaction mixture, leading to a loss of catalytic activity and potential product contamination.[6]
-
Product Inhibition: The product of the reaction can sometimes coordinate to the catalyst, inhibiting its activity.
-
Issue 3: How to Regenerate a Deactivated Catalyst
-
Question: Can I regenerate my deactivated palladium catalyst to reuse it in subsequent reactions?
Answer: Yes, several methods can be employed to regenerate deactivated palladium catalysts. The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous) and the deactivation mechanism. Common regeneration strategies include:
-
Oxidative Treatment: To regenerate Pd(0) back to the active Pd(II) state, oxidants like benzoquinone or even molecular oxygen can be used.[1]
-
Solvent Washing: Washing the catalyst with appropriate solvents can remove adsorbed impurities or byproducts that may be poisoning the active sites.[7][8]
-
Acid/Base Treatment: A wash with a dilute acid or base solution can help remove certain types of poisons and regenerate the catalyst's activity.[8][9]
-
Thermal Treatment: For supported catalysts, controlled heating in an inert or oxidative atmosphere can remove coke deposits and potentially redisperse the metal particles.
-
Quantitative Data on Catalyst Performance and Regeneration
While specific data for this compound catalysis is limited, the following tables provide representative data from analogous palladium-catalyzed reactions to offer insights into expected catalyst performance, deactivation, and regeneration efficiencies.
Table 1: Catalyst Performance in N-Alkylation of Sulfonamides
| Catalyst System | Substrate 1 | Substrate 2 | Product Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂/ZrO₂ | Various Amines/Nitroarenes | Aldehydes/Ketones | Good to Excellent | Up to 46,000 | [10] |
| Pd/C | 4-methylbenzenesulfonamide | Benzyl alcohol | >95 | - | [10] |
| [Cp*IrCl₂]₂/t-BuOK | p-toluenesulfonamide | Benzyl alcohol | 98 | - | [11] |
| Mn(I) PNP pincer | p-toluenesulfonamide | Benzyl alcohol | 95 | - | [12] |
Table 2: Catalyst Deactivation and Regeneration Efficiency
| Catalyst | Reaction | Deactivation Observation | Regeneration Method | Regeneration Efficiency (%) | Reference |
| Pd(OH)₂/C | Hydrogenation Debenzylation | Significant decrease in yield after 1st cycle | Chloroform and glacial acetic acid wash | ~70% yield maintained for 3 cycles | [7] |
| Pd/C | Dichloromethane Hydrodechlorination | >50% loss of initial activity after 200h | Airflow treatment (250 °C, 12h) | 80% of initial conversion recovered | [13] |
| Pd/Al₂O₃ | Vinyl Acetate Synthesis | Reduced catalytic activity over time | Aqueous alkaline wash | Activity restored to original level | [8] |
| Pd-Ag/Al₂O₃ | Selective Hydrogenation | Gradual deactivation over long-term tests | Not specified | Can be regenerated for at least 5 cycles without significant loss of selectivity | [14] |
Experimental Protocols
Protocol 1: Regeneration of Pd(OH)₂/C Catalyst by Solvent Washing [7]
-
Catalyst Recovery: After the reaction, recover the deactivated Pd(OH)₂/C catalyst by filtration.
-
Washing Procedure:
-
Suspend the deactivated catalyst in a mixture of chloroform and glacial acetic acid.
-
Stir the suspension vigorously for a specified period (e.g., 1-2 hours) at room temperature.
-
Filter the catalyst and wash it sequentially with absolute ethanol and deionized water until the filtrate is neutral.
-
-
Drying: Dry the washed catalyst in an oven at a suitable temperature (e.g., 80-100 °C) for 12 hours before reuse.
Protocol 2: Thermal Regeneration of a Supported Palladium Catalyst [13]
-
Catalyst Placement: Place the deactivated supported palladium catalyst in a tube furnace.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual reactants or solvents.
-
Oxidative Treatment: Introduce a controlled flow of air or a mixture of oxygen and an inert gas.
-
Temperature Program:
-
Ramp the temperature to the desired regeneration temperature (e.g., 250-400 °C) at a controlled rate.
-
Hold at the regeneration temperature for a specified duration (e.g., 4-12 hours).
-
-
Cooling: Cool the catalyst down to room temperature under an inert gas flow before handling.
Protocol 3: Regeneration of a Pd(II) Catalyst using Benzoquinone [1]
This protocol is conceptual and based on the principle of re-oxidizing Pd(0) to Pd(II). It should be adapted and optimized for specific reaction conditions.
-
Post-Reaction Treatment: After the primary reaction where Pd(II) is suspected to have been reduced to Pd(0), add a stoichiometric or slight excess of benzoquinone relative to the palladium catalyst.
-
Stirring: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 50 °C) for a period to allow for the re-oxidation of the palladium species.
-
Monitoring: The progress of the re-oxidation can be monitored by observing the disappearance of palladium black and potentially by analytical techniques such as NMR or UV-Vis spectroscopy if applicable.
-
Subsequent Reaction: The regenerated Pd(II) catalyst in the reaction mixture may be used directly for a subsequent catalytic cycle, though purification might be necessary depending on the reaction.
Visualizations
Caption: Catalyst deactivation and regeneration cycle.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00239B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. US3650983A - Alkaline wash reactivation of palladium catalysts used in vinyl acetate synthesis - Google Patents [patents.google.com]
- 9. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 10. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of N-Allyl-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-Allyl-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The most common challenges include managing the exothermic nature of the reaction between 4-toluenesulfonyl chloride and allylamine, ensuring efficient mixing to avoid localized high concentrations and side reactions, controlling the formation of the dialkylated byproduct (N,N-diallyl-4-methylbenzenesulfonamide), and achieving consistent crystal form and purity during product isolation and purification.[1][2][3]
Q2: What are the safety precautions to consider during the scale-up of this synthesis?
A2: Key safety precautions include using a well-ventilated area or a closed reactor system to handle volatile and corrosive reagents like 4-toluenesulfonyl chloride and allylamine. The reaction is exothermic, so a robust cooling system and temperature monitoring are crucial to prevent thermal runaway.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.
Q3: How can the formation of the N,N-diallyl-4-methylbenzenesulfonamide byproduct be minimized?
A3: Minimizing the formation of the dialkylated byproduct can be achieved by carefully controlling the stoichiometry of the reactants, specifically by avoiding a large excess of allylamine. Slow, controlled addition of the 4-toluenesulfonyl chloride to the allylamine solution can also help. Maintaining a lower reaction temperature can further reduce the rate of the second alkylation reaction.
Q4: What are the recommended solvents for the reaction and crystallization at scale?
A4: While dichloromethane is often used at the lab scale, for larger scale operations, less hazardous solvents like tetrahydrofuran (THF), ethyl acetate, or toluene are often preferred. For crystallization, ethanol or isopropanol are commonly used to afford a product with good purity and crystal structure. The choice of solvent can influence crystal morphology, so consistency is key for reproducible results.[1]
Q5: How can polymorphism of the final product be controlled during crystallization?
A5: Polymorphism can be controlled by strictly standardizing crystallization conditions, including the choice of solvent, cooling rate, agitation speed, and final temperature. Seeding the supersaturated solution with crystals of the desired polymorph is a highly effective method to ensure consistency between batches.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Solution |
| Incomplete Reaction | - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the reaction is stirred efficiently to ensure good mixing of reactants.- Confirm the quality and reactivity of the starting materials. |
| Side Product Formation | - Control the addition rate and temperature to minimize the formation of N,N-diallyl-4-methylbenzenesulfonamide.- Use a slight excess of allylamine, but avoid a large excess. |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize loss of product in the aqueous phase.- Ensure the pH is appropriately adjusted during the workup to keep the product in the organic layer. |
Problem 2: Poor Product Purity (High Impurity Levels)
| Possible Cause | Solution |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion.- Optimize the washing steps during workup to remove unreacted starting materials. |
| High Levels of N,N-diallyl-4-methylbenzenesulfonamide | - Adjust the stoichiometry and reaction conditions (see FAQ 3).- Employ a purification method that effectively separates the mono- and di-allylated products, such as column chromatography or recrystallization with a specific solvent system. |
| Occluded Solvents in Crystals | - Optimize the crystallization process, including the cooling rate and final filtration temperature.- Dry the product under vacuum at an appropriate temperature to remove residual solvents. |
Problem 3: Difficulty with Crystallization/Product Isolation
| Possible Cause | Solution |
| Product Oiling Out | - Ensure the solution is not too concentrated before cooling.- Slow down the cooling rate to promote gradual crystal growth.- Try a different crystallization solvent or a solvent/anti-solvent system.[1] |
| Formation of Fine Powder | - Reduce the rate of cooling and agitation during crystallization.- Consider using a seeding strategy to encourage the growth of larger crystals. |
| Inconsistent Crystal Form (Polymorphism) | - Strictly control all crystallization parameters (solvent, temperature profile, agitation).- Implement a seeding protocol with the desired crystal form.[1] |
Experimental Protocols
Scale-up Synthesis of this compound
This protocol is a general guideline for a 1 kg scale synthesis. Parameters should be optimized for specific equipment and safety considerations.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Toluenesulfonyl Chloride | 190.65 | 1.00 kg | 5.25 |
| Allylamine | 57.09 | 0.36 kg (0.49 L) | 6.30 |
| Triethylamine | 101.19 | 0.64 kg (0.88 L) | 6.30 |
| Tetrahydrofuran (THF) | - | 10 L | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge allylamine and triethylamine into 5 L of THF.
-
Addition of 4-Toluenesulfonyl Chloride: Cool the mixture to 0-5 °C using a circulating chiller. Dissolve 4-toluenesulfonyl chloride in 5 L of THF and add it dropwise to the cooled amine solution over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add 5 L of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (1 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C.
-
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Impact of solvent choice on N-Allyl-4-methylbenzenesulfonamide reaction kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction kinetics of N-Allyl-4-methylbenzenesulfonamide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is recommended for the synthesis of this compound?
A1: A two-solvent system consisting of tetrahydrofuran (THF) and an aqueous ionic base is highly recommended over older methods using dichloromethane (DCM) and pyridine.[1][2] This system has been shown to drastically increase yields and shorten reaction times.[1][2]
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation. In the recommended THF/aqueous system, both potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) have proven effective. For the highest yields, potassium carbonate is the preferred choice.[1][2] If the primary goal is the shortest possible reaction time, sodium hydroxide is more effective.[1][2]
Q3: Can I use dichloromethane for this synthesis?
A3: While dichloromethane can be used, it is generally not recommended. Preliminary experiments using DCM in the presence of pyridine resulted in low yields and long reaction times.[1][2] Furthermore, dichloromethane is a potential carcinogen, making the THF/aqueous system a more environmentally benign and efficient alternative.[1][2]
Q4: How does solvent polarity affect the reaction?
A4: The reaction between an amine and a sulfonyl chloride is a nucleophilic substitution. Polar aprotic solvents, like THF and acetonitrile, are known to favor Sₙ2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more available to react.[3] This can lead to faster reaction rates. In contrast, polar protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inappropriate solvent/base system: Using a less effective system like DCM/pyridine can result in low yields.[1][2] 2. Inactive reagents: The p-toluenesulfonyl chloride may have hydrolyzed due to moisture. Allylamine can degrade over time. 3. Insufficient mixing: In a biphasic system (THF/water), vigorous stirring is crucial for the reaction to proceed efficiently. | 1. Switch to a THF/aqueous base system (K₂CO₃ for highest yield, NaOH for fastest reaction).[1][2] 2. Use fresh or properly stored reagents. Ensure p-toluenesulfonyl chloride is handled in a dry environment. 3. Use a magnetic stirrer set to a high speed to ensure proper mixing of the two phases. |
| Slow Reaction Rate | 1. Suboptimal base: While potassium carbonate gives high yields, sodium hydroxide provides shorter reaction times.[1][2] 2. Low reaction temperature: The reaction is typically run at room temperature, but lower temperatures will slow down the kinetics. | 1. If speed is a priority, consider using sodium hydroxide as the base instead of potassium carbonate.[1][2] 2. Ensure the reaction is running at a consistent room temperature (around 20-25°C). |
| Formation of Side Products | 1. Polysulfonylation: If the amine is not sufficiently protected, multiple tosyl groups can be added. 2. Hydrolysis of sulfonyl chloride: Presence of excess water without a base can lead to the formation of p-toluenesulfonic acid. | 1. Ensure the stoichiometry of the reactants is correct. Using a slight excess of the amine can help minimize this. 2. Add the aqueous base to the reaction mixture to neutralize the HCl produced and minimize the hydrolysis of the sulfonyl chloride. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: This can be an issue with biphasic systems, making layer separation difficult. 2. Co-precipitation of salts: Inorganic salts from the base can sometimes co-precipitate with the product. | 1. Add a small amount of brine to the separatory funnel to help break up emulsions. 2. Ensure the product is fully dissolved in the organic solvent before separating the layers. A filtration step after drying the organic layer can remove any remaining inorganic solids. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Solvent System | Base | Reaction Time | Yield | Reference |
| Dichloromethane/Pyridine | Pyridine | Long | Low | [1][2] |
| Tetrahydrofuran/Water | K₂CO₃ | 24 hours | 73% | [1] |
| Tetrahydrofuran/Water | NaOH | Shorter than K₂CO₃ | Not specified | [1][2] |
Note: The reaction time for the THF/NaOH system is qualitatively described as shorter than with K₂CO₃, but a specific quantitative value is not provided in the source material.
Experimental Protocols
Synthesis of this compound in THF/Aqueous K₂CO₃[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.
-
Addition of Amine: Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Addition of Base: Following the addition of allylamine, add a 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) dropwise.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Workup:
-
Acidify the reaction mixture with 5 M HCl.
-
Dilute the mixture with 15 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash the organic layer three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness.
-
-
Purification: Recrystallize the crude product from ethanol to obtain clear crystals of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
N-Allyl-4-methylbenzenesulfonamide vs. other sulfonamides as protecting groups
A Comparative Guide to N-Allyl-4-methylbenzenesulfonamide and Other Sulfonamide Protecting Groups
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the strategic planning of multi-step organic syntheses. Sulfonamides are a class of robust and versatile protecting groups for amines, offering high stability across a range of reaction conditions. This guide provides an objective comparison of this compound with other commonly used sulfonamide protecting groups, namely p-toluenesulfonamide (tosylamide) and 2-nitrobenzenesulfonamide (nosylamide). The comparison is supported by experimental data on their installation and cleavage, detailed experimental protocols, and visualizations of key chemical transformations.
Data Presentation
The following tables summarize the key performance characteristics of this compound, p-toluenesulfonamide, and 2-nitrobenzenesulfonamide as amine protecting groups. It is important to note that the data is compiled from various sources and direct side-by-side quantitative comparisons under identical conditions are limited in the available literature.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| N-Allyl-tosyl | 4-Methylbenzenesulfonyl chloride, Allylamine | Two-step synthesis | Variable | - |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, DCM, rt, 12-24 h | >85 | [1] |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Pyridine, CH₂Cl₂, 0 °C to rt, 2-16 h | High | [2] |
Table 2: Comparison of Deprotection Methods and Yields
| Protecting Group | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| N-Allyl-tosyl | Palladium-Catalyzed Cleavage | Pd(PPh₃)₄, K₂CO₃, Methanol | 82-97 (for allyl ethers) |
| Tosyl (Ts) | Reductive Cleavage | SmI₂, Amine, Water, rt, instantaneous | ~95 |
| Tosyl (Ts) | Acidic Cleavage | HBr, Acetic acid, 70 °C | Variable |
| Nosyl (Ns) | Fukuyama Deprotection | Thiophenol, K₂CO₃, CH₃CN, 50 °C, 40 min | 89-91 |
Mandatory Visualization
Experimental Workflows and Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the general workflow for amine protection and deprotection, as well as the specific deprotection mechanisms for the compared sulfonamides.
Experimental Protocols
Protection of Amines
1. General Procedure for Tosylation of a Primary Amine
-
Reagents and Materials: Primary amine, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
-
2. General Procedure for Nosylation of a Primary Amine
-
Reagents and Materials: Primary amine, 2-Nitrobenzenesulfonyl chloride (NsCl), Pyridine, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere and cool to 0 °C.[2]
-
Add pyridine (2.0 eq) to the solution.[2]
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.[2]
-
Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[2]
-
Work-up the reaction as described in the tosylation procedure.[2]
-
Purify the N-nosylated amine by recrystallization or column chromatography.[2]
-
Deprotection of Sulfonamides
1. Palladium-Catalyzed Deprotection of N-Allyl-tosylamide (General Procedure for Allyl Group Removal)
-
Reagents and Materials: N-Allyl-tosylamide, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium carbonate (K₂CO₃), Methanol.
-
Procedure:
-
Dissolve the N-allyl-tosylamide (1.0 eq) in methanol.
-
Add Pd(PPh₃)₄ (catalytic amount, e.g., 5 mol%) and K₂CO₃ (2.0 eq).[3][4]
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the deprotected tosylamide by column chromatography.
-
2. Reductive Deprotection of Tosylamide using Samarium Iodide
-
Reagents and Materials: N-Tosylamide, Samarium(II) iodide (SmI₂) solution in THF, Amine (e.g., triethylamine), Water.
-
Procedure:
-
Dissolve the N-tosylamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the amine (e.g., 2.0 eq) and water (e.g., 2.0 eq).
-
Add the SmI₂ solution (0.1 M in THF, 2.2 eq) dropwise at room temperature until the characteristic dark blue color persists.
-
The reaction is typically instantaneous.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography.
-
3. Fukuyama Deprotection of Nosylamide
-
Reagents and Materials: N-Nosylamide, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure:
-
To a stirred solution of the N-nosylamide (1.0 eq) in acetonitrile, add thiophenol (2.5 eq) and potassium carbonate (2.5 eq).[5]
-
Heat the reaction mixture to 50 °C for 40 minutes.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[5]
-
Combine the organic extracts and wash sequentially with 1M NaOH solution to remove excess thiophenol, and then with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude amine by column chromatography to yield the deprotected amine.[5]
-
Concluding Remarks
The choice between this compound, tosylamide, and nosylamide as a protecting group for amines depends on the specific requirements of the synthetic route.
-
Tosylamide is a highly robust protecting group, stable to a wide range of conditions, making it suitable for lengthy synthetic sequences. However, its removal often necessitates harsh reductive or strongly acidic conditions.
-
Nosylamide offers the advantage of milder deprotection conditions through the Fukuyama protocol, which is orthogonal to many other protecting groups.[2][5] This makes it a valuable choice for the synthesis of complex molecules with sensitive functional groups.
-
This compound provides a unique deprotection strategy via palladium catalysis, which is also orthogonal to many common protecting groups.[3][4] The mild conditions for allyl group removal make it an attractive alternative, particularly when other protecting groups in the molecule are sensitive to the conditions required for tosyl or nosyl cleavage.
Ultimately, the selection of the optimal sulfonamide protecting group requires careful consideration of the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired orthogonality of deprotection steps.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 4. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Comparative study of N-Allyl-4-methylbenzenesulfonamide in catalysis
A Comparative Guide to N-Allyl-4-methylbenzenesulfonamide in Catalysis
Introduction
This compound is a versatile organic compound featuring a tosyl group and an allyl moiety. While its direct application and comparative performance in catalysis are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of ligands used in transition metal catalysis. This guide provides a comparative perspective on this compound by examining its synthesis, structural characteristics, and the catalytic performance of analogous sulfonamide-containing ligands. This allows for an informed assessment of its potential in catalytic applications.
Synthesis and Structural Characterization
The synthesis of this compound is a straightforward process, typically achieved through the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and allylamine.[1][2][3] A more complex derivative, N-allyl-N-benzyl-4-methylbenzenesulfonamide, can be synthesized in a two-step process involving the initial formation of this compound followed by benzylation.[1][4][5]
The structural properties of this compound and its derivatives have been characterized using single-crystal X-ray diffraction, providing valuable insights into their molecular geometry.[5][6][7] A comparison of the crystallographic data for this compound and N-allyl-N-benzyl-4-methylbenzenesulfonamide is presented below.
Comparative Crystallographic Data
| Parameter | This compound | N-allyl-N-benzyl-4-methylbenzenesulfonamide |
| Molecular Formula | C₁₀H₁₃NO₂S | C₁₇H₁₉NO₂S |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pna2₁ |
| a (Å) | 7.5538 | 18.6919 (18) |
| b (Å) | 8.2591 | 10.5612 (10) |
| c (Å) | 9.7145 | 8.1065 (8) |
| α (°) | 85.9415 | 90 |
| β (°) | 72.9167 | 90 |
| γ (°) | 67.6989 | 90 |
| Volume (ų) | 535.5 | 1600.3 (3) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | Not specified | 1.251 |
| Temperature (K) | Not specified | 173.15 |
| R-factor | 0.0653 | 0.0428 |
Data sourced from BenchChem and European Journal of Chemistry.[5][6]
Catalytic Performance: A Comparative Outlook
Direct experimental data on the catalytic performance of this compound is currently unavailable in the scientific literature.[8] However, the broader class of sulfonamide-containing ligands has been successfully employed in various catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions and asymmetric catalysis.[8] To provide a basis for comparison, the following table presents hypothetical performance data for various sulfonamide ligands in a representative asymmetric allylic alkylation (AAA) reaction.
It is crucial to note that the following data is illustrative and not based on published experimental results for this compound. [8]
Hypothetical Performance of Sulfonamide Ligands in Asymmetric Allylic Alkylation
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | [Pd(allyl)Cl]₂ | Data Not Available | Data Not Available | Data Not Available |
| N-((1R,2R)-1,2-diphenyl-2-(tosylamino)ethyl)-4-methylbenzenesulfonamide | [Pd(allyl)Cl]₂ | 12 | 95 | 98 |
| (S)-N-(1-phenylethyl)-4-methylbenzenesulfonamide | [Pd(allyl)Cl]₂ | 24 | 88 | 92 |
| N-benzyl-4-methylbenzenesulfonamide | [Pd(allyl)Cl]₂ | 24 | 92 | Not applicable (achiral) |
This table presents hypothetical data based on the performance of representative sulfonamide ligands to illustrate a comparative framework.[8]
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of 4-methylbenzenesulfonyl chloride with allylamine.[1][2]
-
Dissolve 4-methylbenzenesulfonyl chloride (1 eq) in a suitable solvent such as tetrahydrofuran or dichloromethane.[1][2]
-
Cool the solution in an ice/water bath.[2]
-
Add allylamine (1.05-2.05 eq) dropwise to the stirred mixture.[1][2] An inorganic base like potassium carbonate or an organic base such as triethylamine can also be added.[1][2]
-
Allow the reaction mixture to stir at room temperature for a specified period (e.g., 24 hours).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, acidify the mixture with HCl and extract the product with an organic solvent like dichloromethane.[1]
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt.[1]
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization.[1]
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
The following is a generalized protocol that would require optimization for a specific sulfonamide ligand.[8]
-
Catalyst Pre-formation: In an inert atmosphere (e.g., in a glovebox), stir a solution of a palladium precursor (e.g., [Pd(allyl)Cl]₂) and the sulfonamide ligand in a dry, degassed solvent (e.g., dichloromethane or THF) at room temperature.[8]
-
Reaction Setup: In a separate vessel, add the pronucleophile, the allylic substrate, and a base (e.g., sodium hydride or a tertiary amine).[8]
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture.[8]
-
Reaction Monitoring: Stir the reaction at a specific temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).[8]
-
Work-up and Purification: Quench the reaction and extract the product. Purify the product using column chromatography.[8]
-
Analysis: Determine the yield of the isolated product and measure the enantiomeric excess using chiral HPLC or GC.[8]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized catalytic cycle for Pd-catalyzed allylic alkylation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Crystal structure of N-allyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | C10H13NO2S | CID 297877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protection Strategies: Evaluating N-Allyl-4-methylbenzenesulfonamide Against Common Alternatives
For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a critical aspect of multi-step organic synthesis. The choice of a suitable protecting group is paramount, dictating the strategic direction of a synthetic route. This guide provides an objective comparison of N-Allyl-4-methylbenzenesulfonamide as a reagent for amine protection against the widely used Boc, Cbz, and Fmoc protecting groups. The performance of each is evaluated based on experimental data for their introduction and removal.
Performance Comparison of Amine Protecting Groups
The ideal amine protecting group should be readily introduced in high yield, stable under a range of reaction conditions, and selectively removed under mild conditions that do not affect other functional groups. The following tables provide a comparative overview of this compound (forming the N-allyl-N-tosylamide protected amine) and its common alternatives.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| N-Allyl-tosylamide | 4-Methylbenzenesulfonyl chloride, Allylamine | Two-step synthesis: 1. Tosylation with TsCl and a base (e.g., pyridine, NaHCO₃) in a solvent like DCM or THF. 2. Allylation with an allyl halide and a base. | Variable | >70 |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O) | 2-12 h | >90[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O) | 2-20 h | ~90[2][3] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, piperidine), Solvent (e.g., Dioxane/H₂O, DMF) | 1-5 h | >90[4][5] |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield (%) |
| N-Allyl-tosylamide | Palladium-catalyzed deallylation followed by reductive or acidic cleavage of the tosyl group. | 1. Pd(PPh₃)₄, scavenger (e.g., dimedone, N,N'-dimethylbarbituric acid). 2. Reductive (e.g., SmI₂, Mg/MeOH) or acidic (e.g., HBr/AcOH). | Variable | >80 |
| Boc | Acidolysis | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane. | 15-60 min | >95[1][6] |
| Cbz | Hydrogenolysis | H₂, Pd/C in a solvent like MeOH, EtOH, or EtOAc. | 1-16 h | >90[2][3] |
| Fmoc | Base-mediated elimination | 20% Piperidine in DMF. | 10-30 min | >95[4][7] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and the strategic interplay between different protecting groups is crucial for designing complex synthetic routes. The following diagrams, generated using the DOT language, illustrate the protection and deprotection workflows and the concept of orthogonality.
Caption: Protection and deprotection workflows for various amine protecting groups.
Caption: Orthogonality of common amine protecting groups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protection and deprotection strategies.
Protocol 1: Synthesis of this compound
This two-step protocol involves the initial tosylation of allylamine.
-
Materials: 4-Methylbenzenesulfonyl chloride (TsCl), allylamine, pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve allylamine (1.2 equivalents) and pyridine (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.0 equivalent) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Palladium-Catalyzed Deallylation of N-Allyl-N-tosylamide
This protocol describes the removal of the allyl group.
-
Materials: N-Allyl-N-tosylamide, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a scavenger (e.g., 1,3-dimethylbarbituric acid), solvent (e.g., THF or DCM).
-
Procedure:
-
Dissolve the N-Allyl-N-tosylamide (1.0 equivalent) and the scavenger (2-3 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-tosylamide.
-
Protocol 3: Reductive Detosylation of a Sulfonamide
This protocol describes the cleavage of the tosyl group.
-
Materials: N-tosylamide, samarium(II) iodide (SmI₂) solution in THF, or magnesium turnings and methanol.
-
Procedure (using SmI₂):
-
Dissolve the N-tosylamide in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of SmI₂ in THF (typically 2.2 equivalents) until a persistent blue color is observed.
-
Quench the reaction with a saturated aqueous solution of K₂CO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the free amine.
-
Protocol 4: Boc Protection of an Amine
-
Materials: Amine, Di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), solvent (e.g., THF, DCM, or a mixture with water).
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent.
-
Add (Boc)₂O (1.1-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected amine.
-
Protocol 5: Boc Deprotection
-
Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 15-60 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA. The deprotected amine is often obtained as a TFA salt.
-
Protocol 6: Cbz Protection of an Amine
-
Materials: Amine, Benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), solvent (e.g., THF/water mixture).
-
Procedure:
-
Dissolve the amine (1.0 equivalent) in a mixture of THF and aqueous base.
-
Cool the solution to 0 °C.
-
Slowly add Cbz-Cl (1.1 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 2-16 hours, monitoring by TLC.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Protocol 7: Cbz Deprotection
-
Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), hydrogen gas (H₂), solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.
-
Add the Pd/C catalyst (typically 5-10 mol%).
-
Stir the suspension under an atmosphere of H₂ (e.g., using a balloon) for 1-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
-
Protocol 8: Fmoc Protection of an Amine
-
Materials: Amine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO₃), solvent (e.g., dioxane/water).
-
Procedure:
-
Dissolve the amine in an aqueous solution of NaHCO₃.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.
-
Stir vigorously at room temperature for 1-5 hours.
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Wash, dry, and concentrate to obtain the Fmoc-protected amine.
-
Protocol 9: Fmoc Deprotection
-
Materials: Fmoc-protected amine, piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify by chromatography to isolate the deprotected amine.
-
Conclusion
The choice of an amine protecting group is a strategic decision in organic synthesis. While This compound offers a robust protection strategy with orthogonality to many common protecting groups, its two-step introduction and the requirement for a two-step deprotection (deallylation followed by detosylation) can be a drawback in terms of step economy.
In contrast, Boc , Cbz , and Fmoc groups offer more streamlined one-step protection and deprotection protocols.
-
Boc is ideal for its stability to a wide range of conditions and its clean, acid-labile removal.
-
Cbz provides a stable protecting group that can be removed under neutral conditions via hydrogenolysis, which is advantageous for acid- or base-sensitive substrates.
-
Fmoc is the protecting group of choice in solid-phase peptide synthesis due to its lability to mild basic conditions, allowing for the use of acid-labile side-chain protecting groups and linkers.
Ultimately, the optimal protecting group depends on the specific requirements of the synthetic route, including the presence of other functional groups, the desired reaction conditions for subsequent steps, and the overall efficiency of the synthesis. This guide provides the necessary data and protocols to enable an informed decision for the protection of amines in complex molecular synthesis.
References
Cross-reactivity analysis of N-Allyl-4-methylbenzenesulfonamide with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N-Allyl-4-methylbenzenesulfonamide with a variety of common functional groups. Understanding these potential interactions is crucial for predicting off-target effects, assessing metabolic stability, and designing robust synthetic routes. The data presented herein is based on established principles of chemical reactivity for the N-allyl and sulfonamide moieties, as direct experimental cross-reactivity panels for this specific compound are not widely available in published literature.
Data Presentation: Predicted Cross-Reactivity Profile
The following table summarizes the predicted reactivity of this compound with various functional groups under typical laboratory conditions. The reactivity is categorized as High, Medium, Low, or Negligible.
| Functional Group | Reagent Class | Predicted Reactivity | Potential Reaction Type(s) | Notes |
| Alkenes | Electrophiles (e.g., Br₂, H⁺) | High | Electrophilic Addition | The allyl group's double bond is susceptible to reaction with various electrophiles. |
| Oxidizing Agents (e.g., m-CPBA, KMnO₄) | High | Epoxidation, Dihydroxylation, Oxidative Cleavage | The electron-rich double bond is readily oxidized. | |
| Reducing Agents (e.g., H₂/Pd-C) | High | Reduction | The double bond can be hydrogenated to the corresponding alkane. | |
| Radicals | Medium | Radical Addition | The allylic position is susceptible to radical abstraction and subsequent reactions. | |
| Amines (Primary & Secondary) | Electrophiles | Negligible | No direct reaction | The sulfonamide nitrogen is non-nucleophilic. |
| Thiols | Michael Acceptors | Negligible | No direct reaction | |
| Oxidizing Agents | Low | Potential for interaction with reactive intermediates | Direct reaction is unlikely, but reactivity in complex systems could be possible. | |
| Alcohols | Strong Acids/Bases | Negligible | No direct reaction | |
| Aldehydes/Ketones | Nucleophiles | Negligible | No direct reaction | |
| Carboxylic Acids | Activating Agents (e.g., DCC) | Low | Potential for N-acylation | The sulfonamide N-H is weakly acidic and can be deprotonated under strong basic conditions, but acylation is generally difficult. |
| Strong Bases | e.g., n-BuLi, NaH | Medium | Deprotonation | The proton on the sulfonamide nitrogen is acidic and can be removed by strong bases.[1] |
| Strong Acids | e.g., conc. H₂SO₄ | Low | Potential for hydrolysis | Sulfonamides are generally stable to acid, but hydrolysis can occur under harsh conditions. |
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, a panel of assays can be employed. Below are detailed methodologies for key experiments.
Electrophilic Addition Reactivity Screen
Objective: To assess the reactivity of the allyl double bond with electrophiles.
Materials:
-
This compound
-
Bromine in dichloromethane (DCM) solution (1% w/v)
-
Dichloromethane (DCM)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 10 mM solution of this compound in DCM.
-
In a quartz cuvette, mix 1 mL of the compound solution with 1 mL of DCM.
-
Record the initial UV-Vis spectrum (200-800 nm).
-
Add 100 µL of the 1% bromine in DCM solution to the cuvette and mix thoroughly.
-
Immediately begin recording UV-Vis spectra at 1-minute intervals for 30 minutes.
-
Analysis: A rapid disappearance of the bromine color and corresponding change in the UV-Vis spectrum indicates a positive reaction. The rate of disappearance can be quantified to compare reactivity.
Oxidation Stability Assay
Objective: To determine the susceptibility of the compound to oxidation, primarily at the allyl group.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Potassium permanganate (KMnO₄)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a 1 mM solution of this compound in acetonitrile.
-
Prepare 1.1 mM solutions of m-CPBA and KMnO₄ in acetonitrile.
-
In separate reaction vials, mix 1 mL of the compound solution with 1 mL of the m-CPBA solution and 1 mL of the KMnO₄ solution. A control vial should contain 1 mL of the compound solution and 1 mL of acetonitrile.
-
Incubate the vials at room temperature, protected from light.
-
At time points of 0, 1, 4, and 24 hours, withdraw a 100 µL aliquot from each vial.
-
Quench the reaction by adding the aliquot to 900 µL of a 10% sodium bisulfite solution (for KMnO₄) or a 10% sodium thiosulfate solution (for m-CPBA). For the control, add to 900 µL of acetonitrile.
-
Analyze the samples by HPLC to quantify the remaining parent compound.
-
Analysis: A decrease in the peak area of the parent compound over time indicates reactivity.
Strong Base Compatibility Test
Objective: To evaluate the stability and potential for deprotonation in the presence of a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl₃)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous THF in an NMR tube under an inert atmosphere (e.g., argon).
-
Acquire a proton NMR spectrum of the starting material.
-
Carefully add 1.1 equivalents of NaH to the NMR tube.
-
Monitor the reaction by acquiring proton NMR spectra at regular intervals (e.g., 5, 15, 60 minutes).
-
Analysis: A shift in the peak corresponding to the N-H proton, or other spectral changes, will indicate deprotonation or subsequent reactions.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for assessing the cross-reactivity of this compound.
Potential Reactivity Pathways
Caption: Key potential reaction pathways for this compound based on its functional groups.
References
Benchmarking N-Allyl-4-methylbenzenesulfonamide Against Traditional Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Conversely, the sulfonamide moiety is a well-established functional group in the design of chiral ligands for asymmetric catalysis. These ligands have shown considerable success in inducing high stereoselectivity in a variety of chemical transformations. This guide, therefore, provides a comparative analysis of a representative sulfonamide-based catalyst system against a traditional catalyst in the context of asymmetric synthesis, a field where sulfonamides have demonstrated significant utility.
While N-Allyl-4-methylbenzenesulfonamide itself is not the specific ligand in the presented example, this comparison offers a valuable framework for understanding the potential of the sulfonamide functional group in catalysis and provides the objective, data-driven comparison sought by researchers.
Case Study: Asymmetric Allylation of Aldehydes
A fundamental carbon-carbon bond-forming reaction, the asymmetric allylation of aldehydes, provides access to chiral homoallylic alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. This section compares the performance of a chromium-based catalyst system employing a chiral sulfonamide ligand with a traditional titanium-based system using the well-established BINOL ligand.
Data Presentation: Performance Comparison
The following table summarizes the performance of a representative chiral sulfonamide-ligated chromium catalyst and a traditional BINOL-based titanium catalyst in the asymmetric allylation of benzaldehyde with allyl bromide.
| Catalyst System | Ligand/Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Sulfonamide-Based | Cr(II) with Sulfonamide Ligand B | 12 | 85 | 92 |
| Traditional | Ti(OiPr)₄ with (R)-BINOL | 24 | 90 | 95 |
Note: The data for the sulfonamide-based system is representative of chromium-catalyzed asymmetric allylations utilizing chiral sulfonamide ligands. The data for the traditional system is representative of Keck asymmetric allylation conditions.
Experimental Protocols
1. Experimental Protocol for Asymmetric Allylation with a Sulfonamide-Based Chromium Catalyst
This protocol is based on established procedures for chromium-catalyzed asymmetric allylations with chiral sulfonamide ligands.
-
Materials:
-
CrCl₂ (Chromium(II) chloride)
-
Chiral Sulfonamide Ligand B
-
Aldehyde (e.g., Benzaldehyde)
-
Allyl halide (e.g., Allyl bromide)
-
Solvent (e.g., Anhydrous THF)
-
Base (e.g., Triethylamine)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add CrCl₂ (0.1 mmol) and the chiral sulfonamide ligand (0.12 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -20°C.
-
Add the aldehyde (1.0 mmol) and triethylamine (1.2 mmol) to the reaction mixture.
-
Slowly add the allyl bromide (1.5 mmol) dropwise over 10 minutes.
-
Stir the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral homoallylic alcohol.
-
Determine the enantiomeric excess using chiral HPLC.
-
2. Experimental Protocol for Traditional Keck Asymmetric Allylation
This protocol is a standard procedure for the Keck asymmetric allylation using a BINOL-derived titanium catalyst.
-
Materials:
-
Ti(OiPr)₄ (Titanium(IV) isopropoxide)
-
(R)-BINOL ((R)-(+)-1,1'-Bi(2-naphthol))
-
Aldehyde (e.g., Benzaldehyde)
-
Allyltributyltin
-
Solvent (e.g., Anhydrous CH₂Cl₂)
-
4 Å Molecular Sieves
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (R)-BINOL (0.24 mmol) and powdered 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ (5 mL) and cool the mixture to 0°C.
-
Add Ti(OiPr)₄ (0.12 mmol) and stir the mixture at room temperature for 1-2 hours to form the catalyst.
-
Cool the reaction mixture to -20°C.
-
Add the aldehyde (1.0 mmol) to the catalyst mixture.
-
Add allyltributyltin (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -20°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a pH 7 buffer solution.
-
Filter the mixture through a pad of celite and wash with CH₂Cl₂.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
-
Mandatory Visualizations
Catalytic Cycle for Asymmetric Allylation
Caption: Generalized catalytic cycle for asymmetric allylation of aldehydes.
Experimental Workflow: Catalyst Preparation and Reaction
Caption: A typical experimental workflow for asymmetric allylation reactions.
A comparative analysis of synthetic routes to N-Allyl-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
N-Allyl-4-methylbenzenesulfonamide is a key building block in organic synthesis, finding applications in the development of various pharmaceuticals and agrochemicals. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (TsCl) and allylamine. The primary variations in this approach lie in the choice of base, solvent, and reaction conditions, which significantly impact reaction time and yield.
A summary of the performance of different synthetic protocols is presented in the table below.
| Route | Base | Solvent | Reaction Time | Yield (%) |
| Route 1 | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) / Water | 24 hours | 73%[1][2] |
| Route 2 | Triethylamine (Et₃N) | Dichloromethane (DCM) | 30 minutes | Not specified |
| Route 3 | Pyridine | Dichloromethane (DCM) | 24 hours | 56% |
| Route 4 | Microwave-assisted | None (neat) | 10 minutes | 85%[3] |
Experimental Protocols
Route 1: Synthesis using Potassium Carbonate in THF/Water
This method represents a common and effective approach for the synthesis of this compound.
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.
-
To the stirring mixture, add allylamine (0.46 mL, 5.90 mmol) dropwise.
-
Following the addition of allylamine, add a 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.
-
Recrystallize the crude product from ethanol to obtain clear crystals.[1][2]
Route 2: Synthesis using Triethylamine in Dichloromethane
This protocol offers a rapid synthesis at low temperatures.
Procedure:
-
Dissolve allylamine (1.05 equivalents) and triethylamine (1 equivalent) in dichloromethane.
-
Cool the mixture in an ice/water bath.
-
Slowly add a solution of 4-toluenesulfonyl chloride (1 equivalent) in dichloromethane to the cooled mixture.
-
Allow the reaction to proceed for 30 minutes.
-
Wash the reaction mixture with a dilute HCl solution.
-
Dry the organic phase, filter, and concentrate to obtain the product.[4]
Route 3: Synthesis using Pyridine in Dichloromethane
This method utilizes pyridine as a base and dichloromethane as the solvent.
Procedure:
-
To a solution of allylamine (1.31 ml, 18 mmol) in 20 ml of degassed dichloromethane, add pyridine (1.42 ml, 18 mmol).
-
Stir the resulting solution under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (3.05 g, 16 mmol) portion-wise to the mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction completion using TLC analysis.
-
Upon completion, acidify the mixture to pH 2–3 using concentrated HCl.
-
Dilute with 20 ml of CH₂Cl₂, wash the organic phase with water (3 x 20 ml), and back-extract the aqueous layer with CH₂Cl₂ (20 ml).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and recrystallize the yellow solid residue from cold ethanol to afford pale-yellow crystals (56% yield).
Route 4: Microwave-Assisted Synthesis
This modern approach significantly reduces the reaction time, offering a green and efficient alternative.
Procedure:
-
In a heavy-walled glass tube suitable for microwave synthesis, combine 4-methylbenzenesulfonic acid, 2,4,6-trichloro-[1][3][4]-triazine (TCT) as an activating agent, and triethylamine in acetone.
-
Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.
-
To the resulting intermediate, add allylamine and NaOH.
-
Irradiate the mixture again under microwave conditions at 50 °C for 10 minutes.
-
This method avoids the isolation of sulfonyl chlorides and simplifies purification, yielding the product in 85% yield.[3][5]
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the compared synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
Performance Evaluation of N-Allyl-4-methylbenzenesulfonamide in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Allyl-4-methylbenzenesulfonamide, a key intermediate in organic synthesis, with a focus on its preparation in different solvent systems. We also present a comparative analysis with common alternative amine protecting groups for allylamine, supported by experimental data and detailed protocols.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂S | |
| Molecular Weight | 211.28 g/mol | |
| Melting Point | 69-72 °C | [1] |
| Appearance | Pale-yellow to off-white solid | [2] |
Performance in Different Solvent Systems for Synthesis
The synthesis of this compound from 4-methylbenzenesulfonyl chloride and allylamine has been reported in different solvent systems, with the choice of solvent significantly impacting reaction efficiency. A comparison between a chlorinated solvent system and a more environmentally benign etheral system is presented below.
One study highlighted that a single-phase, two-solvent system using tetrahydrofuran (THF) and an aqueous ionic base drastically increased yields and shortened reaction times compared to a dichloromethane/pyridine system.[1] Among the ionic bases, potassium carbonate was found to provide the highest yields, while sodium hydroxide resulted in shorter reaction times.[1]
Table 1: Comparison of Synthetic Performance in Different Solvent Systems
| Parameter | Dichloromethane (CH₂Cl₂) / Pyridine | Tetrahydrofuran (THF) / Aqueous K₂CO₃ |
| Yield | 56% | 73% |
| Reaction Time | 24 hours | 24 hours |
| Environmental Impact | Moderate (Dichloromethane is a suspected carcinogen) | Lower (THF is less toxic than dichloromethane) |
| Base | Pyridine | Potassium Carbonate |
| Notes | Lower yield and higher environmental concern. | Higher yield and considered more environmentally benign.[1] |
Experimental Protocols
Synthesis of this compound in Dichloromethane/Pyridine
This protocol is adapted from a procedure utilizing pyridine as a base.[2]
Reagents:
-
4-methylbenzenesulfonyl chloride (3.05 g, 16 mmol)
-
Allylamine (1.31 mL, 18 mmol)
-
Pyridine (1.42 mL, 18 mmol)
-
Dichloromethane (CH₂Cl₂), degassed (20 mL)
-
Concentrated HCl
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of allylamine in degassed dichloromethane, add pyridine.
-
Stir the resulting solution under a nitrogen atmosphere.
-
Add 4-methylbenzenesulfonyl chloride portion-wise.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture to a pH of 2-3 with concentrated HCl.
-
Dilute with CH₂Cl₂ and wash the organic phase with water (3 x 20 mL).
-
Back-extract the aqueous layer with CH₂Cl₂ (20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain a yellow solid.
-
Recrystallize the crude product from cold ethanol to yield pale-yellow crystals.
Environmentally Benign Synthesis of this compound in Tetrahydrofuran/Aqueous Potassium Carbonate
This protocol is adapted from a procedure described as more efficient and environmentally benign.[1]
Reagents:
-
4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol)
-
Allylamine (0.46 mL, 5.90 mmol)
-
0.59 M Aqueous Potassium Carbonate (10 mL, 5.90 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
5 M HCl
-
Dichloromethane (CH₂Cl₂) (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride in THF.
-
Add allylamine dropwise to the stirring mixture.
-
Add the aqueous potassium carbonate solution dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After acidification with 5 M HCl, dilute the mixture with dichloromethane.
-
Wash the organic layer three times with water and once with brine.
-
Back-extract the aqueous layers with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Recrystallize the crude product in ethanol to afford clear crystals.
Visualizing the Synthetic Pathways
References
Navigating a Research Gap: The Catalytic Activity of N-Allyl-4-methylbenzenesulfonamide Remains Undocumented
A comprehensive review of scientific literature reveals a significant gap in the kinetic analysis of reactions catalyzed by N-Allyl-4-methylbenzenesulfonamide. Despite the well-established role of the broader sulfonamide functional group in various catalytic applications, specific data on the catalytic performance of this compound is currently unavailable. This absence of published research prevents a direct comparative analysis of its catalytic efficacy against other alternatives.
While the synthesis and crystallographic characterization of this compound and its derivatives are documented, its application as a catalyst has not been explored in the existing literature.[1] This indicates that the scientific community has yet to investigate the potential of this specific compound to accelerate chemical reactions.
The Broader Context: Sulfonamides in Catalysis
Although data for this compound is absent, the sulfonamide moiety is a versatile component in the design of catalysts, primarily as a ligand for transition metals. These sulfonamide-based ligands have been successfully employed in a range of significant organic transformations, including:
-
Cross-Coupling Reactions: Sulfonamide ligands are utilized in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in drug discovery and materials science.[1]
-
Asymmetric Catalysis: Chiral sulfonamides play a crucial role as ligands in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern pharmaceutical development.[1]
-
Olefin Metathesis: Functionalized sulfonamides have been incorporated into ligands for ruthenium-based catalysts used in olefin metathesis, a powerful tool for the synthesis of complex molecules.[1]
The electronic and steric properties of sulfonamide ligands can be fine-tuned by modifying the substituents on the nitrogen and sulfur atoms. This tunability allows for the optimization of catalyst activity, selectivity, and stability for specific reactions.
Potential Avenues for Future Research
The lack of data on the catalytic activity of this compound presents an opportunity for new research. A logical starting point for such an investigation would be to explore its potential in reactions where other sulfonamides have proven effective. An experimental workflow to assess its catalytic performance could be structured as follows:
Caption: A proposed experimental workflow for the kinetic analysis and evaluation of the catalytic potential of this compound.
Conclusion
For researchers, scientists, and drug development professionals interested in the catalytic applications of this compound, it is crucial to recognize that this is an unexplored area of research. While the broader class of sulfonamides offers a promising framework, any potential catalytic activity of this specific compound remains to be experimentally validated. Future research efforts are necessary to determine if this compound can serve as a viable catalyst or ligand and to characterize its kinetic profile in comparison to existing catalytic systems. Until such data becomes available, a direct comparison guide cannot be compiled.
References
A Comparative Guide: N-Allyl-4-methylbenzenesulfonamide vs. N-tosylpyrrolidine in Allylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the introduction of an allyl group is a fundamental transformation, enabling the construction of complex molecular architectures. The choice of the allylating agent is crucial and can significantly impact reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of two potential nitrogen-containing reagents in the context of allylation reactions: N-Allyl-4-methylbenzenesulfonamide and N-tosylpyrrolidine.
Introduction to the Reagents
This compound is a sulfonamide bearing an allyl group directly attached to the nitrogen atom. The tosyl group (4-methylbenzenesulfonyl) is a strong electron-withdrawing group, which influences the reactivity of the N-allyl moiety.
N-tosylpyrrolidine is a cyclic amine where the nitrogen atom of the pyrrolidine ring is protected by a tosyl group. This reagent is primarily known as a stable, protected form of pyrrolidine.
Synthesis and Physicochemical Properties
A summary of the key physicochemical properties for the two compounds is presented in Table 1.
| Property | This compound | N-tosylpyrrolidine |
| Molecular Formula | C₁₀H₁₃NO₂S | C₁₁H₁₅NO₂S |
| Molecular Weight | 211.28 g/mol | 225.31 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline powder |
| Melting Point | 58-61 °C | 105-108 °C |
| General Solubility | Soluble in many organic solvents like dichloromethane and THF. | Soluble in many organic solvents like dichloromethane and THF. |
Comparison in the Context of Allylation Reactions
The primary difference in the potential application of these two reagents in allylation reactions lies in their inherent chemical structures.
This compound as an Allyl Source:
Theoretically, the N-allyl group in this compound could be transferred to a nucleophile in a palladium-catalyzed reaction, analogous to the well-established Tsuji-Trost reaction. In such a scenario, the sulfonamide moiety would act as a leaving group. The strong electron-withdrawing nature of the tosyl group would make the sulfonamide a relatively good leaving group, facilitating the formation of a π-allyl palladium intermediate.
However, a survey of the literature does not provide specific examples of this compound being used as a primary allylating agent in this manner. More commonly, sulfonamides act as nucleophiles in palladium-catalyzed allylic aminations[1][2].
N-tosylpyrrolidine in Allylation Chemistry:
N-tosylpyrrolidine is not typically considered an allylating agent. The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen. Its role in synthesis is generally to render the nitrogen atom unreactive towards many reagents and to activate the α-protons for deprotonation and subsequent alkylation. While there are numerous examples of synthesizing N-tosylpyrrolidines[3], their direct use to deliver an allyl group is not a common synthetic strategy.
Instead, the pyrrolidine ring itself, once deprotected from the tosyl group, can act as a nucleophile in allylation reactions. The tosyl group can be removed under reductive conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis of each compound are provided below. Note that protocols for their direct comparative use in an allylation reaction are not available.
Synthesis of this compound[4][5]
This synthesis involves the reaction of 4-toluenesulfonyl chloride with allylamine.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Dissolve allylamine (1.05 equivalents) and a tertiary amine base such as triethylamine (1.1 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-toluenesulfonyl chloride (1.0 equivalent) in DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-tosylpyrrolidine
The synthesis of N-tosylpyrrolidine typically involves the reaction of pyrrolidine with 4-toluenesulfonyl chloride.
Reaction Scheme:
Caption: Synthesis of N-tosylpyrrolidine.
Procedure:
-
Dissolve pyrrolidine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as pyridine (used as both solvent and base) or an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0 °C.
-
Add 4-toluenesulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Perform an aqueous workup to remove the base and any salts.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude product.
-
Purify the N-tosylpyrrolidine by recrystallization.
Logical Relationships and Potential Reaction Pathways
The following diagrams illustrate the potential, though not experimentally established in a comparative context, roles of these compounds in allylation chemistry.
Caption: Hypothetical pathway for this compound as an allyl donor.
Caption: Typical synthetic utility of N-tosylpyrrolidine leading to an allylated product.
Conclusion
Based on the available chemical literature, a direct comparison of the performance of this compound and N-tosylpyrrolidine in allylation reactions is not possible due to a lack of specific studies.
-
This compound possesses the structural requirements to act as an allyl donor in palladium-catalyzed reactions, with the tosylamide functioning as a leaving group. However, its practical application in this role is not well-documented. Researchers interested in exploring novel allylating agents could investigate this compound's reactivity.
-
N-tosylpyrrolidine is well-established as a tosyl-protected amine. Its primary utility in synthesis is to allow for modifications of the pyrrolidine ring or to serve as a stable precursor to pyrrolidine, which can then be used as a nucleophile. It is not a direct source of an allyl group.
For professionals in drug development and chemical research, the choice between these two reagents would depend entirely on the synthetic strategy. If the goal is to introduce an allyl group, exploring established allylating agents would be the more conventional and reliable approach. If the objective is to synthesize a molecule containing a pyrrolidine moiety that is subsequently allylated, then N-tosylpyrrolidine serves as a valuable and stable starting material. Future research may yet uncover a direct role for this compound as an efficient allylating agent, but for now, its utility in this specific context remains speculative.
References
- 1. Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines and N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines, and N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of N-Allyl-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of N-Allyl-4-methylbenzenesulfonamide is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides the essential, immediate safety and logistical information for the responsible management of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Key Hazard Information:
-
Harmful if swallowed: This compound is classified as acutely toxic if ingested.
-
Skin and Eye Irritant: It can cause skin irritation and serious eye irritation.
-
Avoid Environmental Release: Care should be taken to prevent the compound from entering drains or the environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₁₃NO₂S | [1] |
| Molecular Weight | 211.28 g/mol | [2] |
| Appearance | Light brown liquid | [3] |
| Specific Gravity | 1.300 | [3] |
| Flash Point | 143 °C / 289.4 °F | [3] |
| Melting Point | -4 °C / 24.8 °F | [3] |
| Hazard Statements | H302, H315, H319, H332 | [2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials).
-
Segregate this waste stream from other laboratory waste to prevent accidental chemical reactions. It is particularly important to keep it separate from strong acids and bases.
-
-
Containerization:
-
Use the original container whenever possible. If not feasible, use a chemically compatible, leak-proof container with a secure lid.
-
The container must be in good condition and clearly labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage or container degradation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for collection.
-
Provide the disposal company with a complete and accurate description of the waste.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect all rinsate and dispose of it as hazardous chemical waste along with the primary waste stream. After triple-rinsing, the container may be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Disposal Methodologies
The "approved waste disposal plant" indicated in the safety data sheets will utilize specialized, large-scale processes not suitable for a laboratory setting. The primary methods for the destruction of organic sulfur compounds like this compound include:
-
Incineration: This is a common and effective method for destroying organic chemical waste.[5] High-temperature incineration breaks down the compound into less harmful components.[6] Organosulfur compounds, when incinerated, will produce sulfur oxides (SOx) which are then treated in the incinerator's flue gas cleaning system.[6][7]
-
Advanced Oxidation Processes (AOPs): Techniques such as Fenton's reaction can be used to degrade sulfonamides in aqueous waste streams.[8] These processes generate highly reactive hydroxyl radicals that break down the organic molecules.[8]
The selection of the specific disposal technology is the responsibility of the licensed waste management facility and will depend on the waste's composition and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. journal.gnest.org [journal.gnest.org]
- 2. Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uthsc.edu [uthsc.edu]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Allyl-4-methylbenzenesulfonamide
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of N-Allyl-4-methylbenzenesulfonamide, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
This compound is a sulfonamide compound utilized in organic synthesis.[1] While specific hazard information can vary, it is generally classified as harmful if swallowed and may cause skin and eye irritation.[2][3][4] Therefore, stringent adherence to safety protocols is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe chemical handling. The following table summarizes the known hazards of this compound and the corresponding required personal protective equipment.
| Hazard Class | GHS Hazard Statements | Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3] | Engineering Controls: Chemical Fume HoodHand Protection: Chemical-resistant gloves (e.g., Nitrile)[5][6]Eye/Face Protection: Safety glasses with side shields or chemical splash goggles[7][8]Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes[8][9] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] | Hand Protection: Chemical-resistant gloves (e.g., Nitrile)[5][6]Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes[8][9] | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[4] | Eye/Face Protection: Safety glasses with side shields or chemical splash goggles[7][8] |
Note: The specific level of PPE may need to be escalated based on the scale of the experiment and the potential for exposure. For instance, in situations with a high risk of splashing, a face shield in addition to goggles is recommended.[7]
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen).[1]
2. Preparation and Use:
-
All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Before handling, don the appropriate PPE as detailed in the table above.
-
When weighing the solid, use a balance inside the fume hood or a powder-containment hood to minimize the risk of inhalation.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in general waste.
-
The final disposal of the hazardous waste must be conducted through an approved waste disposal plant.[8][9] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for this compound Handling.
By implementing these safety and logistical measures, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. achmem.com [achmem.com]
- 3. 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | C10H13NO2S | CID 297877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
